Synthesis and Chemoselective Reduction Pathway of 3-(2-Bromo-5-methylphenyl)propanoic Acid
Executive Summary & Retrosynthetic Rationale The compound 3-(2-bromo-5-methylphenyl)propanoic acid is a highly versatile small-molecule scaffold utilized extensively in the development of active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Retrosynthetic Rationale
The compound 3-(2-bromo-5-methylphenyl)propanoic acid is a highly versatile small-molecule scaffold utilized extensively in the development of active pharmaceutical ingredients (APIs) and advanced materials. The presence of the ortho-bromo substituent makes it a prime candidate for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propanoic acid tail provides a handle for amidation or esterification.
Synthesizing this molecule presents a distinct chemoselectivity challenge: constructing the saturated aliphatic chain without hydrodebrominating the sensitive aryl bromide moiety. Direct alkylation of the aromatic ring is often plagued by poor regioselectivity and over-alkylation. Therefore, the most robust and scalable retrosynthetic approach relies on a two-step sequence:
C–C Bond Formation: A Knoevenagel-Doebner condensation of 2-bromo-5-methylbenzaldehyde with malonic acid to yield an
α,β
-unsaturated intermediate.
Chemoselective Hydrogenation: A highly controlled reduction of the alkene that strictly preserves the C–Br bond.
Mechanistic Causality and E-E-A-T Principles
To ensure scientific integrity and process reliability, the experimental choices in this pathway are driven by fundamental mechanistic principles rather than empirical guesswork.
The Knoevenagel-Doebner Condensation
The reaction between 2-bromo-5-methylbenzaldehyde and malonic acid utilizes piperidine as a nucleophilic catalyst and pyridine as both a solvent and a base 1.
Causality: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion. This lowers the LUMO of the electrophile, facilitating rapid attack by the malonate enolate. Subsequent intramolecular cyclization, elimination, and heat-driven decarboxylation (-CO
2
) drive the equilibrium entirely toward the (E)-cinnamic acid derivative.
The Chemoselective Hydrogenation Challenge
Reducing the
α,β
-unsaturated double bond of (E)-3-(2-bromo-5-methylphenyl)acrylic acid using standard heterogeneous catalysis (e.g., Pd/C with H
2
) inevitably leads to competitive oxidative addition of Pd(0) into the weak C–Br bond, resulting in hydrodebromination.
Causality: To circumvent this, we employ Wilkinson's Catalyst [RhCl(PPh3)3], a homogeneous Rh(I) complex 2. The steric bulk of the triphenylphosphine ligands and the specific electronic properties of the Rh(III) dihydride intermediate favor coordination and migratory insertion of unhindered alkenes while remaining completely inert to aryl halides 3.
Caption: Two-step synthetic workflow from aldehyde to the target propanoic acid.
Self-Validating Experimental Protocols
The following methodologies are designed with built-in in-process controls (IPCs) to ensure the system is self-validating at each critical juncture.
Protocol A: Synthesis of (E)-3-(2-Bromo-5-methylphenyl)acrylic acid
Reagent Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, add 2-bromo-5-methylbenzaldehyde (50.0 g, 251 mmol) and malonic acid (39.2 g, 376 mmol, 1.5 equiv).
Solvent & Catalyst: Add anhydrous pyridine (150 mL) followed by piperidine (2.5 mL, 25 mmol, 0.1 equiv).
Reaction Execution: Heat the mixture to 90–100 °C under a nitrogen atmosphere.
Self-Validation Checkpoint 1: Vigorous gas evolution (CO
2
) will be observed in the bubbler. The reaction is driven forward by this entropic release.
Monitoring: Stir for 4–6 hours.
Self-Validation Checkpoint 2: Cessation of gas evolution indicates the end of the decarboxylation phase. Confirm completion via TLC (Hexanes/EtOAc 8:2, UV active); the aldehyde spot (
Rf≈0.7
) should be completely consumed.
Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of crushed ice. Slowly acidify the mixture with 6M HCl under vigorous stirring until the pH reaches 2.0.
Self-Validation Checkpoint 3: A thick white/pale-yellow precipitate will form exclusively at acidic pH, confirming the presence of the free carboxylic acid.
Purification: Filter the precipitate through a Büchner funnel, wash with cold water (3 × 100 mL), and dry under vacuum at 50 °C to constant weight.
Preparation: In a flame-dried Schlenk flask, dissolve the (E)-3-(2-bromo-5-methylphenyl)acrylic acid (40.0 g, 166 mmol) in a thoroughly degassed mixture of Toluene and Absolute Ethanol (1:1 v/v, 200 mL).
Catalyst Addition: Add Wilkinson's catalyst, RhCl(PPh3)3 (7.68 g, 8.3 mmol, 5 mol%). The solution will turn a deep red/burgundy color.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H
2
) three times. Attach a hydrogen balloon (approx. 1 atm) and stir vigorously at room temperature (20–25 °C) for 16 hours.
Self-Validation Checkpoint 4: Monitor hydrogen uptake. The reaction is complete when the balloon ceases to deflate.
Workup: Concentrate the reaction mixture in vacuo. To separate the product from the rhodium catalyst and triphenylphosphine oxide byproducts, dissolve the crude residue in 1M NaOH (200 mL) and extract with Dichloromethane (2 × 100 mL). Discard the organic layer (contains catalyst/ligand).
Product Isolation: Acidify the aqueous layer with 6M HCl to pH 2. Extract the precipitated product into Ethyl Acetate (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Self-Validation Checkpoint 5:
1
H NMR of the crude must show the complete disappearance of the alkene doublets at
δ
7.9 and 6.4 ppm, replaced by two aliphatic triplets at
δ
3.0 and 2.6 ppm. The aromatic integration must remain at 3H, confirming no debromination occurred.
Caption: Catalytic cycle of Wilkinson's catalyst highlighting chemoselective alkene reduction.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes, reaction efficiencies, and key analytical markers for both stages of the synthesis.
Synthesis of
π
-Extended Benzofulvenes: A Pd-Catalyzed Cascade Annulation Process Comprising C–C Bond Formation Followed by 1,6-Conjugate Addition
The Journal of Organic Chemistry - ACS Publications[Link]
Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect
The Journal of Organic Chemistry (via ResearchGate)[Link]
Continuous Flow Hydrogenation Using an On-Demand Gas Delivery Reactor
Organic Process Research & Development - ACS Publications[Link]
Strategic Utilization of 3-(2-Bromo-5-methylphenyl)propanoic Acid (CAS 1261726-43-5) as a Versatile Scaffold in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 3-(2-Bromo-5-methylph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS Number: 1261726-43-5) represents a highly privileged, versatile small-molecule scaffold[1]. Featuring an ortho-bromo substituent and a propanoic acid moiety anchored to a toluene core, this compound allows for orthogonal synthetic divergence. It serves as a critical intermediate for synthesizing conformationally restricted indanones, biaryl propanoic acid derivatives, and complex peptidomimetics used in targeted therapeutics[2].
This technical guide provides an in-depth analysis of the scaffold's mechanistic value, physicochemical properties, and field-proven experimental protocols for its most critical transformations.
Physicochemical Profiling
Understanding the baseline properties of CAS 1261726-43-5 is essential for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility[2]. The quantitative data is summarized below:
Property
Value / Description
IUPAC Name
3-(2-Bromo-5-methylphenyl)propanoic acid
CAS Registry Number
1261726-43-5
Molecular Formula
C₁₀H₁₁BrO₂
Molecular Weight
243.10 g/mol
SMILES
CC1=CC(CCC(=O)O)=C(Br)C=C1
Physical State
Solid
Storage Conditions
4°C (Protect from light and moisture)
Primary Utility
Research Use Only (RUO) / Pharmaceutical Intermediate
Core Mechanistic Value & Synthetic Divergence
As an Application Scientist, I emphasize that the true value of 3-(2-Bromo-5-methylphenyl)propanoic acid lies in its meticulously designed substitution pattern, which enables orthogonal reactivity:
The Propanoic Acid Tail: Acts as a classic handle for amide coupling, esterification, or activation into an acyl chloride. Crucially, its three-carbon length is the exact geometric requirement for forming a stable five-membered ring via intramolecular Friedel-Crafts acylation[3].
The Ortho-Bromine Atom: Serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck). Because it is positioned ortho to the propanoic chain, it sterically blocks one side of the aromatic ring, forcing high regioselectivity during cyclization events[4].
The Meta-Methyl Group: Provides a lipophilic handle that often improves metabolic stability and target binding affinity in late-stage drug candidates.
Regioselective Cyclization Causality
When subjected to Friedel-Crafts acylation, the propanoic acid chain (at C1) must cyclize onto an adjacent carbon. The C2 position is blocked by the bromine atom. Therefore, the highly electrophilic acylium ion is forced to attack the C6 position exclusively. This predictable regiochemistry yields 4-bromo-7-methyl-1-indanone , a highly sought-after conformationally restricted core[5].
Divergent synthetic pathways utilizing the 3-(2-Bromo-5-methylphenyl)propanoic acid scaffold.
Experimental Methodologies & Protocols
To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. The causality behind each reagent choice is explicitly defined to prevent common failure modes.
Protocol A: Synthesis of 4-Bromo-7-methyl-1-indanone via Friedel-Crafts Acylation
Causality Check: Direct cyclization of the free acid requires harsh polyphosphoric acid (PPA) at >100°C, which risks protodebromination. By converting the acid to an acyl chloride first, we can utilize a milder Lewis acid (AlCl₃) at 0°C, preserving the delicate bromine handle[3].
Step-by-Step Workflow:
Activation: Dissolve 3-(2-Bromo-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).
Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Stir for 2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess SOCl₂ and yield the crude acyl chloride.
Cyclization: Redissolve the acyl chloride in anhydrous DCM and cool to 0°C under a nitrogen atmosphere. Portion-wise, add anhydrous Aluminum chloride (AlCl₃, 1.5 eq). The solution will darken as the highly electrophilic acylium ion forms and undergoes intramolecular attack at the C6 position[5].
Quench & Isolation: After 4 hours, carefully pour the reaction mixture over crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield pure 4-bromo-7-methyl-1-indanone.
Protocol B: Suzuki-Miyaura Cross-Coupling of the Intact Propanoic Acid
Causality Check: How do we couple the aryl bromide without the free carboxylic acid poisoning the palladium catalyst? We utilize potassium carbonate (K₂CO₃) in a biphasic Dioxane/H₂O system. The base deprotonates the acid to form a water-soluble, non-coordinating potassium carboxylate, while simultaneously activating the boronic acid for transmetalation[4].
Step-by-Step Workflow:
Reagent Assembly: In a round-bottom flask, combine 3-(2-Bromo-5-methylphenyl)propanoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq)[4].
Inert Atmosphere: Evacuate the flask and backfill with N₂ five times. This is critical to prevent the oxidative degradation of the active Pd(0) species[4].
Solvent Addition & Catalysis: Add a degassed mixture of Dioxane/H₂O (2:1 ratio). Heat the biphasic mixture to 80°C and stir vigorously for 12 hours.
Acidic Workup: Cool the reaction to room temperature. Dilute with water and wash with ethyl acetate (EtOAc) to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The target biaryl propanoic acid will precipitate. Extract with EtOAc, dry, and purify via reverse-phase HPLC[4].
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of the scaffold.
Regulatory & Registration Considerations
When incorporating CAS 1261726-43-5 into a supply chain, standard GHS safety protocols for halogenated organic acids apply. It is typically classified as a skin and eye irritant (H315, H319)[2]. Currently, this compound is designated for Research Use Only (RUO) and requires standard chemical hygiene practices during handling. For GMP scale-up, custom synthesis organizations must validate the removal of residual palladium (if downstream cross-coupling is used) to meet ICH Q3D guidelines for elemental impurities.
References
[4] National Institutes of Health (NIH PMC). "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition". Source: Frontiers in Chemistry.[Link]
A Technical Guide to the Spectroscopic Characterization of 3-(2-Bromo-5-methylphenyl)propanoic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Bromo-5-methylphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this do...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Bromo-5-methylphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines robust experimental protocols for acquiring this data, ensuring a self-validating system for the structural elucidation of this and similar molecules.
Introduction
3-(2-Bromo-5-methylphenyl)propanoic acid (C₁₀H₁₁BrO₂) is a substituted aromatic carboxylic acid with a molecular weight of 243.1 g/mol [1]. The structural complexity arising from the substitution pattern on the phenyl ring necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular framework, functional groups, and overall connectivity of the atoms. This guide will delve into the theoretical underpinnings of the expected spectroscopic signatures of this molecule, grounded in the analysis of structurally analogous compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 3-(2-Bromo-5-methylphenyl)propanoic acid, the following data is predicted based on established principles of spectroscopy and comparison with similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data for 3-(2-Bromo-5-methylphenyl)propanoic Acid
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Singlet (broad)
1H
-COOH
The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.35
Doublet
1H
Ar-H
Aromatic proton ortho to the bromine atom.
~7.05
Doublet
1H
Ar-H
Aromatic proton ortho to the propanoic acid substituent.
~6.95
Singlet
1H
Ar-H
Aromatic proton between the bromine and methyl groups.
~2.95
Triplet
2H
-CH₂-Ar
Methylene protons adjacent to the aromatic ring, split by the neighboring methylene group.
~2.65
Triplet
2H
-CH₂-COOH
Methylene protons adjacent to the carbonyl group, split by the neighboring methylene group.
~2.30
Singlet
3H
-CH₃
Protons of the methyl group attached to the aromatic ring.
Table 2: Predicted ¹³C NMR Data for 3-(2-Bromo-5-methylphenyl)propanoic Acid
Chemical Shift (δ, ppm)
Assignment
Rationale
~178
-COOH
The carbonyl carbon of the carboxylic acid is highly deshielded.
~140
Aromatic C
Quaternary carbon attached to the propanoic acid substituent.
~138
Aromatic C
Quaternary carbon attached to the methyl group.
~133
Aromatic CH
Aromatic carbon ortho to the bromine atom.
~130
Aromatic CH
Aromatic carbon ortho to the propanoic acid substituent.
~128
Aromatic CH
Aromatic carbon between the bromine and methyl groups.
~122
Aromatic C
Quaternary carbon attached to the bromine atom.
~34
-CH₂-Ar
Methylene carbon adjacent to the aromatic ring.
~30
-CH₂-COOH
Methylene carbon adjacent to the carbonyl group.
~20
-CH₃
Methyl carbon.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following detailed methodologies are recommended.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.
Table 3: Predicted IR Absorption Bands for 3-(2-Bromo-5-methylphenyl)propanoic Acid
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
2500-3300
Broad, Strong
O-H stretch
The characteristic broad absorption of the carboxylic acid O-H bond due to hydrogen bonding.[2]
~1700
Strong
C=O stretch
The strong carbonyl stretch of the carboxylic acid.
~1600, ~1475
Medium
C=C stretch
Aromatic ring C=C stretching vibrations.
~1420
Medium
O-H bend
In-plane bending of the carboxylic acid O-H.
~1250
Strong
C-O stretch
Stretching vibration of the C-O bond in the carboxylic acid.
~810
Strong
C-H bend
Out-of-plane bending of the aromatic C-H bonds, indicative of the substitution pattern.
~650
Medium
C-Br stretch
Carbon-bromine stretching vibration.
IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal.[3]
Acquire Spectrum: Collect the infrared spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[3]
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.
Cleaning: After the measurement, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data for 3-(2-Bromo-5-methylphenyl)propanoic Acid
m/z Ratio
Predicted Ion
Rationale
242/244
[M]⁺
The molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
197/199
[M - COOH]⁺
Loss of the carboxylic acid group.
183/185
[M - CH₂COOH]⁺
Loss of the carboxymethyl group.
118
[M - Br - COOH]⁺
Loss of both the bromine atom and the carboxylic acid group.
MS Data Acquisition Workflow (Electron Ionization - EI)
Caption: Workflow for mass spectrometry data acquisition.
Data Interpretation and Structural Correlation
The logical relationship between the structure of 3-(2-Bromo-5-methylphenyl)propanoic acid and its key spectroscopic signals is crucial for its unambiguous identification.
Caption: Relationship between molecular structure and spectroscopic signals.
Conclusion
The comprehensive spectroscopic analysis of 3-(2-Bromo-5-methylphenyl)propanoic acid, through the combined application of NMR, IR, and MS, provides a robust framework for its structural confirmation. The predicted data and detailed experimental protocols outlined in this guide offer a reliable and self-validating approach for researchers. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is paramount in the fields of chemical synthesis and drug development.
References
PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
Gummer, J., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Retrieved from [Link]
A Technical Guide to the Solubility of 3-(2-Bromo-5-methylphenyl)propanoic Acid in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Bromo-5-methylphenyl)propanoic acid in organic solvents. In the absence of extensive published quantitative solubi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Bromo-5-methylphenyl)propanoic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility behavior. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development by offering a theoretical framework and detailed experimental protocols for the empirical determination of its solubility. This guide emphasizes the interplay between molecular structure and solvent properties, providing a robust methodology for solvent selection and solubility testing in a laboratory setting.
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property of paramount importance in chemical research and pharmaceutical development. For a compound such as 3-(2-Bromo-5-methylphenyl)propanoic acid, which holds potential as a building block in organic synthesis, understanding its solubility is crucial for a variety of applications, including:
Reaction Condition Optimization: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent that effectively dissolves reactants facilitates molecular interactions, leading to more efficient chemical transformations.
Purification and Crystallization: Solubility differences in various solvents are the cornerstone of purification techniques like recrystallization. Precise knowledge of solubility allows for the selection of appropriate solvent systems to achieve high purity of the target compound.
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability. Poor solubility can be a major obstacle to the development of effective drug formulations.
This guide provides a detailed exploration of the factors expected to govern the solubility of 3-(2-Bromo-5-methylphenyl)propanoic acid and presents a systematic approach to its experimental determination.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure. 3-(2-Bromo-5-methylphenyl)propanoic acid possesses distinct structural features that will dictate its interactions with various organic solvents:
A Polar Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This characteristic suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can participate in hydrogen bonding.
A Substituted Phenyl Ring: The aromatic ring is a nonpolar, hydrophobic moiety. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.
A Bromine Substituent: The bromine atom is electronegative, contributing to the overall polarity of the molecule.
A Methyl Group: This is a nonpolar, hydrophobic group.
The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-(2-Bromo-5-methylphenyl)propanoic acid, a balance between its polar and nonpolar characteristics will determine its solubility in a given solvent.
Predicted Solubility in Different Solvent Classes:
Based on its structure, the following solubility trends can be predicted:
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Lower solubility is predicted. While the phenyl ring offers some affinity for these solvents, the polar carboxylic acid group will hinder dissolution.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents have a moderate polarity that can accommodate both the polar and nonpolar regions of the molecule.
The following table summarizes the predicted solubility profile of 3-(2-Bromo-5-methylphenyl)propanoic acid.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
Strong hydrogen bonding interactions between the carboxylic acid group and the solvent's hydroxyl group.[1][2][3][4]
Polar Aprotic
Acetone, Ethyl Acetate, THF, DMSO
Good to Moderate
Hydrogen bond acceptor capabilities of the solvent interact with the carboxylic acid's proton.
Nonpolar
Toluene, Hexane, Cyclohexane
Low
The polar carboxylic acid group is incompatible with the nonpolar nature of the solvent.[1][2][3][4]
Chlorinated
Dichloromethane, Chloroform
Moderate
The intermediate polarity of these solvents can solvate both the polar and nonpolar parts of the molecule.
Experimental Determination of Solubility
Given the lack of specific quantitative data, an experimental approach is necessary to determine the precise solubility of 3-(2-Bromo-5-methylphenyl)propanoic acid. The following sections detail a robust methodology for this purpose.
Materials and Equipment
3-(2-Bromo-5-methylphenyl)propanoic acid (ensure purity is known)
A selection of organic solvents (analytical grade or higher) from different classes (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
Analytical balance (accurate to at least 0.1 mg)
Vials with screw caps
Constant temperature orbital shaker or magnetic stirrer with temperature control
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringes and syringe filters (0.22 µm or 0.45 µm)
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7][8]
Consult the Safety Data Sheet (SDS) for 3-(2-Bromo-5-methylphenyl)propanoic acid and all solvents used to be aware of specific hazards.[5][6][7][8]
Handle brominated organic compounds with care as they can be irritants.[6][7][8]
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Molecular interactions governing the solubility of 3-(2-Bromo-5-methylphenyl)propanoic acid.
Conclusion
References
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
LibreTexts. (2025, March 18). 4.4: Physical Properties of Carboxylic Acids.
UNT Digital Library. (2026, February 23).
Experiment: Solubility of Organic & Inorganic Compounds.
2012 Book Archive. Physical Properties of Carboxylic Acids.
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 25.2 Physical Properties of Carboxylic Acids.
EXPERIMENT 1 DETERMIN
Solubility of Organic Compounds. (2023, August 31).
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Structural Elucidation and Supramolecular Assembly of 3-(2-Bromo-5-methylphenyl)propanoic Acid: A Crystallographic Whitepaper
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary In contemporary drug development, the 3D spatial arrange...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Type: Technical Guide & Methodological Whitepaper
Executive Summary
In contemporary drug development, the 3D spatial arrangement of a molecular scaffold dictates its pharmacokinetic profile and target-binding affinity. 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5) serves as a highly versatile small-molecule building block in medicinal chemistry [1]. While its 2D connectivity is straightforward, its solid-state behavior is governed by a complex interplay of strong hydrogen bonds and highly directional halogen bonds.
Because empirical crystallographic data for this specific compound is not universally indexed in open-access repositories, this whitepaper provides an authoritative, predictive structural framework and a self-validating experimental methodology for its X-ray crystallographic determination. As a Senior Application Scientist, I have structured this guide to explain not just the how, but the causality behind each crystallographic choice, ensuring a robust foundation for researchers synthesizing and characterizing this scaffold.
Theoretical Framework: Supramolecular Synthons
The crystal packing of 3-(2-Bromo-5-methylphenyl)propanoic acid is dictated by two primary non-covalent interactions. Understanding these is critical for predicting polymorphism and solubility during drug formulation.
Carboxylic Acid Dimerization (Hydrogen Bonding)
The propanoic acid moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids overwhelmingly self-assemble into centrosymmetric homodimers. This interaction forms a robust R22(8)
supramolecular synthon [2].
Causality: The thermodynamic stability of the eight-membered cyclic hydrogen-bonded ring drives the primary axis of crystal growth, often leading to needle-like or plate-like crystal habits.
Halogen Bonding (XB) via the Ortho-Bromine
Halogen bonding is a highly directional electrostatic interaction between an electrophilic region on the halogen and a nucleophilic Lewis base [3]. The bromine atom in this scaffold exhibits anisotropic electron distribution.
Mechanistic Insight: The covalent C–Br bond draws electron density away from the outer pole of the bromine atom, creating a region of positive electrostatic potential known as a σ
-hole . In the crystal lattice, this
σ
-hole will actively seek electron-rich regions—such as the
π
-cloud of an adjacent phenyl ring or the carbonyl oxygen of a neighboring dimer—to stabilize the 3D architecture.
Fig 1: Supramolecular assembly pathways driven by H-bonding and XB.
Predictive Quantitative Crystallographic Profile
Based on the structural homology of halogenated phenylpropanoic acids, we can establish a predictive quantitative baseline. This data is essential for indexing diffraction patterns and identifying potential polymorphic variations during initial screening.
Crystallographic Parameter
Predictive Value / Range
Scientific Rationale & Causality
Crystal System
Monoclinic or Triclinic
Low-symmetry packing is favored by the steric bulk of the ortho-bromine and meta-methyl groups, which prevent high-symmetry close packing.
Space Group
P21/c
or
P1
The
R22(8)
carboxylic dimer inherently possesses an inversion center, strongly favoring centrosymmetric space groups.
Z (Molecules/Unit Cell)
4 (Monoclinic) or 2 (Triclinic)
Standard packing efficiency for small organic molecules (
Z′=1
).
C=O Bond Length
~1.21 - 1.25 Å
Elongation expected due to participation in strong intermolecular hydrogen bonding.
C–Br···O (XB Angle)
165° – 180°
Halogen bonds require strict linearity to maximize the interaction with the
σ
-hole at the pole of the bromine atom [3].
To empirically determine the structure of 3-(2-Bromo-5-methylphenyl)propanoic acid, the following self-validating protocol must be executed [4]. Every step is designed with internal quality controls to ensure the integrity of the final structural model.
Step 1: Single Crystal Growth
Dissolve 50 mg of the compound in a minimum volume of Ethyl Acetate (good solvent).
Layer carefully with Hexane (antisolvent) in a 1:3 ratio within a crystallization tube.
Allow vapor diffusion to occur at 4°C over 72 hours.
Causality: The slow diffusion lowers the dielectric constant of the medium gradually, preventing rapid nucleation and yielding diffraction-quality macroscopic crystals rather than microcrystalline powder.
Step 2: Crystal Selection and Mounting
Submerge the crystals in Paratone-N oil on a glass slide under a polarized light microscope.
Select a crystal with sharp extinction (indicating a single domain) and dimensions no larger than 0.3 x 0.3 x 0.2 mm.
Mount the crystal on a MiTeGen cryoloop.
Causality: Paratone oil acts as a cryoprotectant. It displaces mother liquor, preventing the formation of amorphous ice which would otherwise generate parasitic scattering rings during X-ray exposure.
Step 3: Data Collection at 100 K
Transfer the loop to a diffractometer equipped with a Mo K
α
source (
λ=0.71073
Å) and a nitrogen cryostream set to 100 K.
Collect full sphere data using
ω
and
ϕ
scans.
Causality: Cooling to 100 K minimizes the Debye-Waller factors (atomic thermal vibrations). This is critical for accurately modeling the anisotropic displacement parameters of the heavy bromine atom, preventing it from artificially "smearing" into the electron density of the adjacent methyl group. Mo K
α
is chosen over Cu K
α
to minimize severe X-ray absorption by the bromine atom.
Step 4: Structure Solution, Refinement, and Validation
Data Reduction: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS). Validation: The
Rint
value must drop below 0.05, proving the symmetry-equivalent reflections match.
Phasing: Solve the phase problem using Intrinsic Phasing (SHELXT). The heavy bromine atom will dominate the initial electron density map.
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions, except for the carboxylic acid proton, which should be located in the difference Fourier map to confirm the hydrogen bonding network.
Self-Validation System: The protocol validates itself through the final convergence metrics. An
R1
factor
<0.05
, a Goodness-of-Fit (GooF) near 1.0, and a featureless residual electron density map (highest peak
<1.0
e/ų near the Br atom) mathematically prove that the proposed 3D model perfectly matches the raw diffraction data.
Fig 2: Step-by-step X-ray crystallography workflow for small molecules.
Pharmaceutical Relevance in Drug Design
For drug development professionals, the crystal structure of 3-(2-Bromo-5-methylphenyl)propanoic acid is not merely an academic exercise; it is a blueprint for rational drug design.
Bioisosteric Replacement: The spatial orientation of the bromine atom, verified by crystallography, allows computational chemists to accurately map the steric bulk. This facilitates the design of bioisosteres (e.g., replacing Br with a
CF3
group) to improve metabolic stability without disrupting the ligand-receptor binding pose.
Formulation Stability: By mapping the supramolecular synthons (H-bonds and X-bonds), formulation scientists can predict the compound's susceptibility to hydrate formation or polymorphic transitions during milling and tableting, ensuring consistent bioavailability.
References
Mercier, N. (2005). (HO2C(CH2)3NH3)2(CH3NH3)Pb2I7: a predicted non-centrosymmetrical structure built up from carboxylic acid supramolecular synthons and bilayer perovskite sheets. CrystEngComm, 7, 429-432. [2] URL:[Link]
Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Structure and Bonding, 126, 105-136. [3] URL:[Link]
Le Pevelen, D. D. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate / CoLab. [4] URL:[Link]
Exploratory
A Technical Guide to 3-(2-Bromo-5-methylphenyl)propanoic Acid: Properties, Synthesis, and Applications
Abstract This technical guide provides a comprehensive overview of 3-(2-Bromo-5-methylphenyl)propanoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and organi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromo-5-methylphenyl)propanoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and organic synthesis. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes standard methods for its characterization, and explores its potential applications as a versatile building block in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.
Introduction
3-(2-Bromo-5-methylphenyl)propanoic acid belongs to the class of substituted phenylpropanoic acids. This structural motif is a cornerstone in the design of a wide array of biologically active molecules. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the propanoic acid side chain, offers multiple points for chemical modification, making it a highly versatile intermediate in organic synthesis.[1]
The strategic placement of the bromine atom, in particular, serves as a "handle" for a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[2] Furthermore, brominated aromatic compounds are known to possess a range of biological activities, including anticancer, antioxidant, and antimicrobial properties, making this compound and its derivatives promising candidates for further investigation.[3][4] This guide will provide the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. The key properties of 3-(2-Bromo-5-methylphenyl)propanoic acid are summarized below.
Note: Predicted values are based on computational models and the properties of structurally similar compounds.
Synthesis and Purification
The synthesis of 3-(2-bromo-5-methylphenyl)propanoic acid can be approached through several routes. A common and reliable method involves a multi-step sequence starting from commercially available 2-bromo-5-methylaniline. This section details a representative synthetic protocol.
3.1 Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined below. The key transformation involves a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis to yield the desired carboxylic acid.
Caption: Proposed multi-step synthesis of the target compound.
3.2 Detailed Experimental Protocol
Step 1 & 2: Diazotization and Sandmeyer Reaction
Diazotization: Dissolve 2-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water, then cool to 0-5°C in an ice-water bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
Causality: The cold temperature is critical to prevent the highly reactive diazonium salt intermediate from decomposing.
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in water. Slowly add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.
Causality: CuCN acts as a catalyst and source of the cyanide nucleophile to displace the dinitrogen gas, forming the benzonitrile.
Step 3: Reduction to Aldehyde
Dissolve the crude 2-bromo-5-methylbenzonitrile in an appropriate anhydrous solvent (e.g., THF or Toluene).
Cool the solution to -78°C (dry ice/acetone bath) and add Diisobutylaluminium hydride (DIBAL-H, 1.5 eq) dropwise.
After the addition is complete, stir for 1-2 hours at -78°C.
Quench the reaction carefully by the slow addition of methanol, followed by an aqueous acid workup (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate.
Step 4 & 5: Chain Elongation and Final Reduction
Wittig Reaction: Prepare a Wittig reagent such as (Carbethoxymethylene)triphenylphosphorane. React this ylide with the 2-bromo-5-methylbenzaldehyde intermediate to form an α,β-unsaturated ester.
Hydrolysis & Hydrogenation: Hydrolyze the resulting ester to the corresponding cinnamic acid derivative using aqueous base (e.g., NaOH), followed by acidification. Subsequently, hydrogenate the carbon-carbon double bond using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) to yield the final product.[6]
Causality: Pd/C is a highly effective and standard catalyst for the reduction of alkenes without affecting the aromatic ring or the bromo-substituent under standard conditions.
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
Verification of the molecular structure is achieved through a combination of standard spectroscopic techniques. The expected spectral features are described below.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), two methylene groups (-CH₂-) of the propanoic acid chain (as triplets, likely in the δ 2.6-3.0 ppm range), and a singlet for the methyl group (-CH₃) protons around δ 2.3 ppm. The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (~170-180 ppm), multiple signals for the aromatic carbons (120-140 ppm), two signals for the methylene carbons (~30-40 ppm), and a signal for the methyl carbon (~20 ppm).[7]
4.2 Mass Spectrometry (MS)
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 242 and an [M+2]⁺ peak at m/z 244 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[8]
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which can be used to confirm the elemental formula of C₁₀H₁₁BrO₂.
4.3 Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.[7]
A broad O-H stretching band for the carboxylic acid will be centered around 3000 cm⁻¹.
A strong C=O stretching band for the carbonyl group will appear around 1700-1725 cm⁻¹.
C-H stretching bands for the aromatic and aliphatic portions will be observed just below and above 3000 cm⁻¹, respectively.
Caption: Logical workflow for structural characterization.
Applications in Research and Drug Development
3-(2-Bromo-5-methylphenyl)propanoic acid is not just a chemical curiosity; it is a valuable scaffold for the development of novel therapeutic agents.
Scaffold for Complex Synthesis: As mentioned, the bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, rapidly generating a library of diverse compounds for screening.[2]
Bioisostere and Pharmacophore Component: The phenylpropanoic acid moiety is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a starting point for creating novel analogues with potentially improved efficacy or side-effect profiles.
Probing Biological Systems: Brominated compounds, particularly bromophenols and their derivatives, have shown significant potential as antibacterial, antifungal, and anticancer agents.[3][9][10] Derivatives of this acid could be synthesized and tested against various biological targets, such as bacterial cell wall synthesis or cancer cell proliferation pathways.
Safety and Handling
As with all laboratory chemicals, 3-(2-Bromo-5-methylphenyl)propanoic acid should be handled with appropriate care.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
References
Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (2025, October 8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Unlocking Chemical Synthesis: The Versatile Role of 4-Bromophenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. (2004, August 19). ACS Publications. [Link]
3-Phenyl-3-hydroxypropanoic acid. (2024, April 9). ChemBK. [Link]
Process for the preparation of 3-phenylpropionic acid. (1995).
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PMC. [Link]
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024, September 20). ACS Omega. [Link]
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). PMC. [Link]
Application Note: Comprehensive Synthesis Protocol for 3-(2-Bromo-5-methylphenyl)propanoic Acid
Introduction & Strategic Rationale The compound 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The compound 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug discovery. The molecule features an aryl bromide—primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)—and a terminal carboxylic acid suitable for amidation or esterification.
Synthesizing this scaffold presents a distinct chemoselectivity challenge: the aliphatic propanoic acid chain must be generated via the reduction of an alkene precursor without triggering the hydrodehalogenation of the labile C(sp²)-Br bond. To achieve this, we outline a robust, two-step protocol utilizing a Knoevenagel-Doebner condensation followed by a chemoselective homogeneous hydrogenation.
Mechanistic Causality & Reaction Design
As a self-validating protocol, every reagent choice in this workflow is dictated by mechanistic necessity rather than convention:
Step 1: The Verley-Doebner Modification
Standard Knoevenagel condensations utilizing diethyl malonate require subsequent, often harsh, saponification and decarboxylation steps. By employing the [2], we use malonic acid directly. Piperidine acts as a nucleophilic catalyst, condensing with 2-bromo-5-methylbenzaldehyde to form a highly electrophilic iminium ion (lowering the LUMO). Pyridine serves a dual purpose as both the solvent and a weak base, facilitating the crucial decarboxylation of the alkylidenemalonic acid intermediate to yield the (E)-cinnamic acid derivative exclusively.
Step 2: Chemoselective Hydrogenation via Wilkinson's Catalyst
Heterogeneous catalysts, such as Palladium on Carbon (Pd/C), are highly active for alkene hydrogenation but are notorious for undergoing oxidative addition into aryl halides, leading to rapid debromination. To prevent this, we employ [3]. This bulky, homogeneous Rh(I) complex operates via an inner-sphere mechanism (alkene coordination followed by migratory insertion). The immense steric bulk of the triphenylphosphine ligands prevents the metal center from inserting into the planar aryl bromide bond, rendering the reduction 100% chemoselective for the unhindered
α,β
-unsaturated alkene.
Experimental Workflow Visualization
Synthetic pathway to 3-(2-Bromo-5-methylphenyl)propanoic acid via Knoevenagel-Doebner condensation.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (E)-3-(2-Bromo-5-methylphenyl)acrylic acid
Objective: Form the
α,β
-unsaturated acid framework via decarboxylative condensation.
Reagents & Materials:
2-Bromo-5-methylbenzaldehyde (CAS: 149104-90-5): 1.99 g (10.0 mmol)
Malonic acid: 1.56 g (15.0 mmol, 1.5 eq)
Pyridine (Anhydrous): 10 mL
Piperidine: 0.1 mL (~1.0 mmol, 0.1 eq)
Procedure:
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 2-bromo-5-methylbenzaldehyde, malonic acid, and pyridine to the flask. Stir to dissolve.
Add piperidine dropwise. (Caution: Mild exotherm may occur).
Purge the system with nitrogen and heat the reaction mixture to 90 °C using an oil bath. Maintain stirring for 4 to 6 hours. Self-Validation Check: The reaction progress can be visually monitored by the steady evolution of CO₂ gas bubbles.
Once gas evolution ceases, cool the reaction mixture to room temperature.
Workup: Pour the mixture slowly into 50 mL of ice-cold 1 M HCl with vigorous stirring. The acidic environment neutralizes the pyridine and precipitates the product.
Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake with ice-cold deionized water (2 × 20 mL).
Recrystallize the crude solid from hot ethanol to afford the pure (E)-cinnamic acid derivative. Dry under high vacuum.
Step 2: Chemoselective Hydrogenation to 3-(2-Bromo-5-methylphenyl)propanoic acid
Objective: Reduce the alkene double bond without cleaving the aryl bromide.
Reagents & Materials:
(E)-3-(2-Bromo-5-methylphenyl)acrylic acid: 1.20 g (5.0 mmol)
Tetrahydrofuran (THF) / Ethanol (EtOH) (1:1 v/v): 20 mL
Hydrogen gas (H₂): 1 atm (Balloon)
Procedure:
In a 100 mL Schlenk flask equipped with a stir bar, dissolve the (E)-acrylic acid intermediate in the THF/EtOH solvent mixture.
Degas the solution by bubbling argon or nitrogen through the liquid for 10 minutes.
Add Wilkinson's catalyst. The solution will take on a distinct deep red/burgundy color.
Seal the flask with a rubber septum. Evacuate the flask briefly and backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
Stir the reaction vigorously at room temperature (20–25 °C) under the H₂ balloon for 16 hours.
Workup: Vent the hydrogen gas safely. Concentrate the reaction mixture under reduced pressure.
Dissolve the crude residue in 30 mL of Ethyl Acetate and filter through a short pad of Celite to remove the spent rhodium catalyst. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.
Concentrate the filtrate to dryness. The product can be used directly or purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound as a white solid.
Quantitative Reaction Parameters
To ensure reproducibility, the critical quantitative metrics for both synthetic steps are summarized below:
Parameter
Step 1: Knoevenagel-Doebner
Step 2: Wilkinson's Reduction
Transformation
Aldehyde
→α,β
-Unsaturated Acid
Alkene
→
Aliphatic Alkane
Scale
10.0 mmol
5.0 mmol
Catalyst / Base
Piperidine (10 mol%) / Pyridine
RhCl(PPh₃)₃ (1 mol%)
Temperature
90 °C
25 °C (Room Temperature)
Pressure
Ambient (1 atm N₂)
1 atm (H₂ Balloon)
Reaction Time
4 - 6 hours
16 hours
Expected Yield
~85% (2.05 g)
~92% (1.12 g)
Key Metric
Cessation of CO₂ evolution
Complete H₂ uptake
Analytical Validation
To validate the integrity of the final product, conduct standard spectroscopic analysis:
¹H NMR (400 MHz, CDCl₃): The successful reduction is confirmed by the complete disappearance of the alkene doublet signals at ~6.5 ppm and ~7.8 ppm. The appearance of two distinct aliphatic multiplets (representing the newly formed -CH₂-CH₂- chain) will be observed at approximately 2.6 ppm and 3.0 ppm.
Mass Spectrometry (ESI-MS): The presence of the intact aryl bromide is verified by a characteristic 1:1 isotopic doublet pattern at m/z 241 and 243 [M-H]⁻, confirming that hydrodehalogenation did not occur.
References
Kolb, K. E., Field, K. W., & Schatz, P. F. (1990). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 67(12), 1044. URL:[Link]
Machrouhi, F., & Alper, H. (2002). Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect. Journal of Organic Chemistry, 67(9), 3163-3164. URL:[Link]
Application Note: Synthetic Utility of 3-(2-Bromo-5-methylphenyl)propanoic acid in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Chemical Profile 3-(2-Bromo-5-methylphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Chemical Profile
3-(2-Bromo-5-methylphenyl)propanoic acid (CAS 1261726-43-5) is a highly versatile, bifunctional small-molecule scaffold widely utilized in the synthesis of complex bioactive architectures[1]. Its structural value lies in the strategic placement of two orthogonal reactive handles:
The Propanoic Acid Chain: Primed for intramolecular cyclization to generate rigidified bicyclic systems (indanones).
The Aryl Bromide: A robust electrophilic site for late-stage transition-metal-catalyzed cross-coupling reactions.
This application note details the causality, optimization, and validated protocols for utilizing this scaffold to synthesize 4-bromo-7-methyl-1-indanone (CAS 90772-52-4)[2], a privileged intermediate in the development of kinase inhibitors, p53 mutant stabilizers, and central nervous system (CNS) therapeutics.
The conversion of 3-(2-bromo-5-methylphenyl)propanoic acid to an indanone core requires an intramolecular Friedel-Crafts acylation. The regioselectivity of this transformation is absolute: because the C2 position of the aromatic ring is sterically blocked by the bromine atom, the electrophilic acylium ion is forced to attack the C6 position exclusively. This yields 4-bromo-7-methyl-1-indanone without the formation of competing regioisomers[3].
While traditional cyclization methods utilize thionyl chloride (SOCl₂) followed by harsh Lewis acids like aluminum chloride (AlCl₃), Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is the superior choice for this substrate[4]. Eaton's reagent acts simultaneously as the solvent, dehydrating agent, and mild acid catalyst. It generates the reactive acylium ion at moderate temperatures (50–60 °C), completely avoiding the risk of Lewis acid-mediated demethylation of the C5-methyl group or substrate polymerization. Furthermore, it bypasses the severe viscosity and difficult workup issues associated with traditional polyphosphoric acid (PPA)[4].
Step-by-Step Protocol: Synthesis of 4-Bromo-7-methyl-1-indanone
Activation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube. Charge the flask with Eaton’s Reagent (25 mL) and warm to 30 °C to ensure optimal flow.
Substrate Addition: Add 3-(2-bromo-5-methylphenyl)propanoic acid (2.43 g) portion-wise over 10 minutes to avoid localized exotherms.
Cyclization: Heat the homogenous amber solution to 55 °C and stir for 3 hours.
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over 150 g of vigorously stirred crushed ice to hydrolyze the methanesulfonic anhydride and precipitate the product.
Extraction & Washing: Extract the aqueous suspension with EtOAc (3 × 50 mL). Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ until effervescence ceases (removes residual methanesulfonic acid), followed by brine (50 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indanone as an off-white solid. Recrystallize from hot ethanol to afford the pure product.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting propanoic acid will streak near the baseline under non-acidic TLC conditions, while the cyclized indanone product will elute as a distinct, highly UV-active spot at R_f ~0.5. If starting material persists past 4 hours, verify the integrity of the Eaton's reagent, as ambient moisture rapidly degrades its P₂O₅ content.
Visualization: Cyclization Pathway
Caption: Intramolecular Friedel-Crafts cyclization pathway to form the indanone scaffold.
Once the rigid indanone core is established, the C4-bromine atom serves as a synthetic handle for structural diversification. Suzuki-Miyaura cross-coupling is the optimal method for installing aryl/heteroaryl motifs to probe Structure-Activity Relationships (SAR).
Because the C4-bromine is sterically hindered (situated adjacent to the C3a bridgehead carbon and the aliphatic ring), standard palladium catalysts (e.g., Pd(PPh₃)₄) often suffer from slow oxidative addition and sluggish reductive elimination, leading to protodeboronation side-reactions. To overcome this, Pd(dppf)Cl₂ is utilized. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (99°), which stabilizes the palladium center and sterically drives the reductive elimination step, drastically improving yields for ortho-substituted or sterically congested substrates.
Step-by-Step Protocol: C4-Arylation of the Indanone Scaffold
Preparation: In a 25 mL Schlenk tube, combine the indanone, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by sparging with dry N₂ for 15 minutes. (Crucial to prevent oxidative homocoupling of the boronic acid).
Coupling: Seal the tube and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude dark oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-arylated indanone.
Self-Validation Checkpoint: The reaction mixture should transition from a reddish-orange suspension to a dark, homogenous mixture. Post-reaction, GC-MS analysis of a crude aliquot must confirm the disappearance of the characteristic brominated isotope pattern (m/z 224/226, 1:1 ratio) and the appearance of the coupled product mass.
Visualization: Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the brominated indanone.
Quantitative Data: Reaction Optimization & Yields
The following table summarizes the optimized conditions and comparative metrics for transformations utilizing 3-(2-bromo-5-methylphenyl)propanoic acid and its indanone derivative.
Transformation
Reagents & Catalyst
Temp (°C)
Time (h)
Typical Yield (%)
Regioselectivity
Intramolecular Cyclization
Eaton's Reagent (P₂O₅/MeSO₃H)
55
3
88 - 92
>99% (C6 attack)
Intramolecular Cyclization
SOCl₂, then AlCl₃ (in DCM)
0 to 25
8
65 - 75
>95%
Suzuki-Miyaura Coupling
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃
90
12
80 - 88
N/A
Buchwald-Hartwig Amination
Amine, Pd₂(dba)₃, BINAP, NaOtBu
100
18
65 - 75
N/A
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5101815, 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one". PubChem. URL:[Link]
e-EROS Encyclopedia of Reagents for Organic Synthesis. "Polyphosphoric Acid / Eaton's Reagent". ResearchGate / Wiley. URL: [Link]
Application Notes and Protocols: 3-(2-Bromo-5-methylphenyl)propanoic Acid as a Versatile Chemical Intermediate
Executive Summary & Strategic Utility In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for rapid scaffold diversification. 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for rapid scaffold diversification. 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5) is a highly versatile, small-molecule intermediate featuring two orthogonal reactive sites: a terminal carboxylic acid and an ortho-bromoaryl moiety[1].
As a Senior Application Scientist, I have designed this guide to explore the dual utility of this compound. Its primary application lies in the construction of 4-bromo-7-methyl-1-indanone (CAS: 90772-52-4) via intramolecular Friedel-Crafts acylation[2]. This indanone core is a privileged pharmacophore frequently embedded in kinase inhibitors, neuroprotective agents, and complex polycyclic systems. Alternatively, the aryl bromide handle permits transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) either prior to or following cyclization, enabling late-stage functionalization and library generation[3].
Mechanistic Pathways & Regioselectivity
The transformation of 3-(2-Bromo-5-methylphenyl)propanoic acid into a 1-indanone derivative is governed by strict electronic and steric principles.
Causality of Regioselectivity:
During the intramolecular Friedel-Crafts acylation, the electrophilic acylium ion must attack the tethered aromatic ring. The C2 position is sterically blocked by the bulky bromine atom, forcing the cyclization to occur exclusively at the C6 position. Fortunately, the C6 position is highly activated: it is para to the electron-donating methyl group and meta to the electron-withdrawing bromine atom. This synergistic directing effect ensures the quantitative and exclusive formation of 4-bromo-7-methyl-1-indanone, with no regioisomeric byproducts[4].
Synthetic Workflow Visualization
Figure 1: Divergent synthetic pathways of 3-(2-Bromo-5-methylphenyl)propanoic acid.
Experimental Protocols: A Self-Validating System
The following protocols are engineered to include built-in validation checks, ensuring that researchers can verify the success of each intermediate step before proceeding.
Protocol A: Two-Step Synthesis of 4-Bromo-7-methyl-1-indanone
This two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by Lewis acid-mediated cyclization[4].
Step 1: Acyl Chloride Formation
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-(2-Bromo-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).
Expert Insight: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species. This dramatically accelerates the reaction and allows it to proceed at room temperature.
Reagent Addition: Cool the mixture to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Validation Check: The reaction is complete when the evolution of HCl and SO₂ gases ceases, and the solution becomes completely homogeneous. Self-Validation: Quench a 10 µL aliquot in 1 mL of methanol; TLC or LC-MS should show quantitative conversion to the corresponding methyl ester.
Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride as a pale yellow oil.
Step 2: Intramolecular Friedel-Crafts Acylation
Setup: Redissolve the crude acyl chloride in anhydrous DCM (0.1 M) under argon and cool to 0 °C.
Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in small portions.
Expert Insight: AlCl₃ coordinates with the acyl chloride to generate the highly electrophilic acylium ion. Portion-wise addition prevents rapid exothermic spikes that could lead to intermolecular polymerization.
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
Validation Check: The reaction mixture will transition to a deep red/brown color, indicating the formation of the acylium ion-AlCl₃ complex.
Quenching & Workup: Pour the mixture slowly over crushed ice containing 1 M HCl to safely hydrolyze the aluminum salts. Extract with DCM (3x), wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to afford 4-bromo-7-methyl-1-indanone.
If functionalization of the aryl bromide is desired prior to cyclization, the free carboxylic acid must be accounted for during the cross-coupling.
Setup: Combine 3-(2-Bromo-5-methylphenyl)propanoic acid (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask.
Expert Insight: The free carboxylic acid will immediately consume one equivalent of base. Therefore, 3.0 equivalents of K₂CO₃ are strictly required to ensure both the deprotonation of the acid and the formation of the reactive boronate complex necessary for the transmetalation step.
Solvent: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the suspension via three freeze-pump-thaw cycles.
Catalyst: Under argon, add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90 °C for 12 hours.
Validation Check: Monitor the consumption of the starting material via LC-MS. The presence of the debrominated starting material indicates premature catalyst decay or insufficient degassing.
Workup: Acidify the aqueous layer with 1 M HCl to pH 2 to precipitate the coupled propanoic acid product, followed by standard extraction.
Quantitative Data & Methodology Optimization
The choice of cyclization methodology depends heavily on the scale, available equipment, and tolerance for corrosive byproducts. Table 1 summarizes the comparative efficiency of various Friedel-Crafts conditions[3][4][5].
Table 1: Comparative Analysis of Cyclization Methodologies for 1-Indanone Construction
Methodology
Reagents & Catalyst
Temp (°C)
Time (h)
Yield (%)
Key Byproducts
Environmental Impact
Two-Step (Acyl Chloride)
SOCl₂, AlCl₃ in DCM
0 to 25
2 - 4
85 - 92
HCl, SO₂, Al(OH)₃
High (Corrosive, Toxic)
Direct Superacid
TfOH (neat)
50 - 80
12 - 24
65 - 75
Water
Low (Green, Atom Econ.)
Direct Lewis Acid
Tb(OTf)₃ (cat.)
250
4 - 8
70 - 80
Water
Medium (High Energy)
Note: While the two-step acyl chloride method provides the highest yields and mildest temperatures, the direct superacid method (TfOH) is highly recommended for process chemistry scale-up due to the generation of water as the sole byproduct, aligning with Green Chemistry principles[5].
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized 4-bromo-7-methyl-1-indanone, the following analytical signatures should be verified:
Mass Spectrometry (ESI-MS): Expect an isotopic doublet at m/z 225.0 and 227.0[M+H]⁺ in a 1:1 ratio, characteristic of a mono-brominated species[6].
¹H NMR (CDCl₃, 400 MHz):
The disappearance of the broad carboxylic acid OH peak (~11.0 ppm).
Two distinct aromatic protons (doublets, J ≈ 8.0 Hz) representing the ortho-coupled protons on the newly formed indanone ring.
A characteristic downfield shift of the methylene protons adjacent to the newly formed ketone (C2 of the indanone) appearing as a multiplet around 2.6 - 2.8 ppm.
A sharp singlet for the aryl methyl group at ~2.4 ppm.
References
Non-Conventional Methodologies in the Synthesis of 1-Indanones
Source: MDPI (Molecules)
URL:[Link]
Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3
Source: Semantic Scholar / Tetrahedron Letters
URL:[Link]
Large-Scale Synthesis of 3-(2-Bromo-5-methylphenyl)propanoic Acid: A Comprehensive Guide for Industrial and Research Applications
Abstract This technical guide provides a detailed examination of two robust synthetic routes for the large-scale production of 3-(2-Bromo-5-methylphenyl)propanoic acid, a key intermediate in pharmaceutical and fine chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a detailed examination of two robust synthetic routes for the large-scale production of 3-(2-Bromo-5-methylphenyl)propanoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the classic Malonic Ester Synthesis, offering a reliable and scalable pathway. An alternative route, involving a Knoevenagel condensation followed by catalytic hydrogenation, is also presented as a viable strategy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for scaling up production.
Introduction
3-(2-Bromo-5-methylphenyl)propanoic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, allows for diverse chemical modifications. The increasing demand for this intermediate necessitates the development of efficient, scalable, and cost-effective synthetic methodologies. This guide provides a comprehensive overview of two field-proven synthetic strategies, elucidating the chemical principles and practical considerations for their successful implementation on a large scale.
Physicochemical Properties of 3-(2-Bromo-5-methylphenyl)propanoic acid
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water.
Synthetic Strategies: A Comparative Overview
Two primary synthetic routes are detailed in this guide. The choice of method will depend on factors such as starting material availability, equipment, and desired purity profile.
Route 1: Malonic Ester Synthesis: A classic and highly reliable method for the formation of substituted carboxylic acids. This route is characterized by its high yields and predictability.
Route 2: Knoevenagel Condensation and Hydrogenation: An alternative pathway that proceeds through an unsaturated intermediate. This route can be advantageous if the corresponding benzaldehyde is more readily available than the benzyl bromide.
The following diagram provides a high-level overview of the two synthetic pathways.
Caption: High-level overview of the two synthetic routes to 3-(2-Bromo-5-methylphenyl)propanoic acid.
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for preparing carboxylic acids by adding a -CH₂COOH group to an alkyl halide.[2][3][4][5][6] The overall process involves three key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.[2][3]
Causality of Experimental Choices
Choice of Base: Sodium ethoxide (NaOEt) is the preferred base for deprotonating diethyl malonate. Using the same alkoxide as the ester group prevents transesterification, a potential side reaction.[5] The pKa of the α-protons of diethyl malonate is approximately 13, making them readily removable by ethoxide.
Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the ethoxide base, maintaining the basicity of the reaction medium.
Hydrolysis and Decarboxylation: Saponification of the diethyl ester with a strong base like sodium hydroxide, followed by acidification and heating, efficiently yields the desired carboxylic acid. The intermediate β-dicarboxylic acid readily decarboxylates upon heating.[2]
The following diagram illustrates the workflow for the malonic ester synthesis.
Caption: Workflow for the malonic ester synthesis of the target compound.
Experimental Protocols
Part 1A: Preparation of 2-Bromo-5-methylbenzyl bromide
This protocol is adapted from a general procedure for the synthesis of benzyl bromides from the corresponding benzoic acids.
Reduction to Benzyl Alcohol: In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF is prepared. The flask is cooled to 0 °C in an ice-water bath. A solution of 2-bromo-5-methylbenzoic acid (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
Work-up: The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining vigorous stirring. The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (2-bromo-5-methylphenyl)methanol, which can be used in the next step without further purification.
Bromination: The crude (2-bromo-5-methylphenyl)methanol (1.0 eq.) and triphenylphosphine (3.0 eq.) are dissolved in anhydrous THF in a round-bottom flask and cooled to 0 °C. Carbon tetrabromide (3.0 eq.) is added portion-wise, and the mixture is stirred at room temperature for 24 hours.
Purification: The reaction mixture is diluted with hexane and diethyl ether, and then filtered through a pad of silica gel to remove triphenylphosphine oxide. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using hexane as the eluent to afford 2-bromo-5-methylbenzyl bromide.
Part 1B: Malonic Ester Synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid
Enolate Formation and Alkylation: In a large, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide (1.1 eq.) is dissolved in anhydrous ethanol under a nitrogen atmosphere. Diethyl malonate (1.2 eq.) is added dropwise, and the mixture is stirred for 30 minutes at room temperature. A solution of 2-bromo-5-methylbenzyl bromide (1.0 eq.) in anhydrous ethanol is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.
Work-up of Alkylated Intermediate: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (2 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude diethyl (2-bromo-5-methylbenzyl)malonate. This crude product is typically of sufficient purity for the next step.
Hydrolysis and Decarboxylation: The crude diethyl (2-bromo-5-methylbenzyl)malonate is added to a solution of sodium hydroxide (3.0 eq.) in water. The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC). The reaction mixture is then cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid. The acidified mixture is then heated to reflux for an additional 4-6 hours to effect decarboxylation.
Final Product Isolation and Purification: After cooling, the product is extracted with diethyl ether (3 x volume). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-(2-Bromo-5-methylphenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Route 2: Knoevenagel Condensation and Catalytic Hydrogenation
This alternative route utilizes a Knoevenagel condensation to form an α,β-unsaturated carboxylic acid, which is subsequently reduced to the desired propanoic acid.[7][8] This method is particularly useful if 2-bromo-5-methylbenzaldehyde is a more accessible starting material.
Causality of Experimental Choices
Knoevenagel Condensation: The Doebner modification of the Knoevenagel condensation, using malonic acid in the presence of a base like piperidine or pyridine, is a highly effective method for converting aldehydes to cinnamic acid derivatives.[7] Pyridine often serves as both the solvent and the base.
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of carbon-carbon double bonds under mild conditions.[9] Transfer hydrogenation using formic acid as a hydrogen source is also a viable and often safer alternative for large-scale operations.[10][11][12]
The following diagram illustrates the workflow for the Knoevenagel condensation and hydrogenation route.
Caption: Workflow for the Knoevenagel condensation and hydrogenation route.
Experimental Protocols
Part 2A: Synthesis of 3-(2-Bromo-5-methylphenyl)acrylic acid via Knoevenagel Condensation
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
Reaction Setup: In a round-bottom flask, 2-bromo-5-methylbenzaldehyde (1.0 eq.) and malonic acid (1.5 eq.) are dissolved in pyridine. A catalytic amount of piperidine is added.
Condensation: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and dried to afford crude 3-(2-bromo-5-methylphenyl)acrylic acid. The crude product can be purified by recrystallization.
Part 2B: Catalytic Hydrogenation to 3-(2-Bromo-5-methylphenyl)propanoic acid
Materials and Equipment:
3-(2-Bromo-5-methylphenyl)acrylic acid
Palladium on carbon (5-10% Pd/C)
Ethanol or Ethyl acetate (solvent)
Hydrogen gas source or Formic acid and Triethylamine (for transfer hydrogenation)
Hydrogenation apparatus (e.g., Parr hydrogenator) or round-bottom flask with a balloon of hydrogen.
Celite® for filtration.
Procedure (Catalytic Hydrogenation):
Reaction Setup: 3-(2-Bromo-5-methylphenyl)acrylic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of Pd/C (typically 1-5 mol%) is added.
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.
Work-up and Purification: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization.
Reaction Setup: 3-(2-Bromo-5-methylphenyl)acrylic acid is dissolved in a suitable solvent (e.g., ethanol). Formic acid (5 eq.) and triethylamine (2 eq.) are added, followed by the Pd/C catalyst.
Reaction: The mixture is heated to reflux for 2-4 hours.
Work-up and Purification: The work-up and purification follow the same procedure as for catalytic hydrogenation.
Safety and Handling Precautions
2-Bromo-5-methylbenzyl bromide: Lachrymator. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sodium ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.[16] Wear appropriate PPE.
Diethyl malonate: Combustible liquid. Causes serious eye irritation.[17] Handle in a well-ventilated area.
Lithium aluminum hydride (LiAlH₄): Pyrophoric solid. Reacts violently with water. Handle with extreme caution in a dry environment and under an inert atmosphere.
Hydrogen gas: Highly flammable. Use in a well-ventilated area away from ignition sources. Ensure proper grounding of equipment.
Palladium on carbon (Pd/C): Flammable solid. May be pyrophoric when dry. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Quantitative Data and Yield Comparison
The following table provides an estimated comparison of the two synthetic routes based on typical yields reported for analogous reactions in the literature. Actual yields will vary depending on the scale and optimization of the reaction conditions.
Parameter
Route 1: Malonic Ester Synthesis
Route 2: Knoevenagel & Hydrogenation
Starting Material
2-Bromo-5-methylbenzyl bromide
2-Bromo-5-methylbenzaldehyde
Number of Steps
2 (from benzyl bromide)
2
Typical Overall Yield
70-85%
65-80%
Key Reagents
Diethyl malonate, NaOEt, NaOH
Malonic acid, Piperidine, H₂/Pd/C
Process Complexity
Moderate
Moderate
Purification
Recrystallization
Recrystallization
Conclusion
Both the Malonic Ester Synthesis and the Knoevenagel Condensation followed by Hydrogenation are effective and scalable methods for the large-scale synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid. The Malonic Ester Synthesis is generally favored for its consistently high yields and predictability. The choice between the two routes will ultimately be dictated by the availability and cost of the respective starting materials, as well as the specific capabilities of the manufacturing facility. The detailed protocols and safety information provided in this guide are intended to facilitate the successful and safe implementation of these synthetic strategies in both research and industrial settings.
References
Niwayama, S., & Cho, H. (2009). Practical large scale synthesis of half-esters of malonic acid. Chemical & Pharmaceutical Bulletin, 57(5), 508-510. [Link]
Niwayama, S., & Cho, H. (2009). Practical large scale synthesis of half-esters of malonic acid. PubMed. [Link]
Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. (2026, March 9). Techemerge. [Link]
Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. (2007, September 6). ACS Publications. [Link]
Taleb, B., et al. (2025, January 13). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). PatSnap Eureka. [Link]
Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. (2012, July 1). Sciencemadness.org. [Link]
MSDS of 2-Bromo-5-methoxytoluene. (2009, January 11). Capot Chemical. [Link]
Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. (2024, June 28). PMC. [Link]
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. (2016, April 25). ACS Publications. [Link]
Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. [Link]
3-(2-Hydroxyphenyl)propionic Acid at BMRB. BMRB. [Link]
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. [Link]
Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. [Link]
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Medium. [Link]
With the data given below for the IR, 1H-NMR and C-NMR of 3-dibromo-3-phenylpropanoic acid, label the peaks with the appropriate organic compounds. (2020, November 8). Chegg. [Link]
The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]
3.2: Purification of Products. (2025, August 20). Chemistry LibreTexts. [Link]
Recent advances of Cp*Ir complexes for transfer hydrogenation: focus on formic acid/formate as hydrogen donors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. [Link]
The Strategic Utility of 3-(2-Bromo-5-methylphenyl)propanoic Acid in Modern Pharmaceutical Synthesis
Introduction: A Versatile Scaffold for Drug Discovery 3-(2-Bromo-5-methylphenyl)propanoic acid is a key building block in medicinal chemistry, offering a unique combination of structural features that are highly advantag...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Scaffold for Drug Discovery
3-(2-Bromo-5-methylphenyl)propanoic acid is a key building block in medicinal chemistry, offering a unique combination of structural features that are highly advantageous for the synthesis of complex pharmaceutical agents.[1] Its arylpropionic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives are known to possess a wide array of biological activities, including antibacterial, anticonvulsant, and anticancer properties.[2] The strategic placement of a bromine atom at the ortho position and a methyl group at the meta position of the phenyl ring provides two distinct points for synthetic diversification, enabling the construction of a wide range of molecular architectures.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of 3-(2-Bromo-5-methylphenyl)propanoic acid as a building block for pharmaceuticals. We will explore its use in key carbon-carbon bond-forming reactions and intramolecular cyclizations, providing detailed protocols and mechanistic insights to facilitate its integration into drug discovery programs.
Key Synthetic Transformations and Applications
The synthetic versatility of 3-(2-Bromo-5-methylphenyl)propanoic acid stems from the reactivity of the aryl bromide and the potential for modification of the propanoic acid side chain. The ortho-bromo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the propanoic acid moiety can be readily converted into a variety of functional groups or used to drive intramolecular cyclization reactions to form fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The aryl bromide of 3-(2-Bromo-5-methylphenyl)propanoic acid serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon bonds.[3][4]
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[4][5] The reaction of 3-(2-Bromo-5-methylphenyl)propanoic acid or its ester derivatives with a wide range of aryl or heteroaryl boronic acids or esters can be achieved under mild conditions with high yields.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an ester of 3-(2-Bromo-5-methylphenyl)propanoic acid with an arylboronic acid.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
Ethyl 3-(2-bromo-5-methylphenyl)propanoate
N/A
271.14
1.0
1.0
Arylboronic acid
Variable
Variable
1.2
1.2
Palladium(II) acetate (Pd(OAc)₂)
3375-31-3
224.50
0.02
0.02
Tricyclohexylphosphine (PCy₃)
2622-14-2
280.49
0.04
0.04
Potassium Phosphate (K₃PO₄)
7778-53-2
212.27
2.0
2.0
Toluene, anhydrous
108-88-3
92.14
5 mL
-
Water, deionized
7732-18-5
18.02
0.5 mL
-
Step-by-Step Methodology:
To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 3-(2-bromo-5-methylphenyl)propanoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Under a positive pressure of argon, add anhydrous toluene (5 mL) and deionized water (0.5 mL).
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpropanoate.
Causality Behind Experimental Choices:
Ester Protection: The propanoic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions with the basic conditions of the coupling reaction and to improve solubility in organic solvents.
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) is highly effective for the coupling of aryl bromides.[7] The ligand stabilizes the palladium(0) active species and facilitates the oxidative addition step.
Base: Potassium phosphate is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step but generally mild enough to avoid hydrolysis of the ester group.[8]
Solvent System: The use of a biphasic system of toluene and water is common in Suzuki reactions. Toluene solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and byproducts.
Application Note: Optimized Esterification Protocols for 3-(2-Bromo-5-methylphenyl)propanoic Acid
Executive Summary 3-(2-Bromo-5-methylphenyl)propanoic acid is a highly versatile halogenated building block frequently utilized in the synthesis of GPCR ligands, PPAR agonists, and other targeted therapeutics. The presen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(2-Bromo-5-methylphenyl)propanoic acid is a highly versatile halogenated building block frequently utilized in the synthesis of GPCR ligands, PPAR agonists, and other targeted therapeutics. The presence of the ortho-bromo and meta-methyl groups on the phenyl ring provides a unique steric and electronic environment, while the propanoic acid side chain serves as the primary handle for derivatization. This application note details two robust, self-validating esterification protocols—Fischer Esterification and Steglich Esterification—tailored for this specific scaffold, providing drug development professionals with scalable and mild synthetic options.
Mechanistic Rationale & Strategy Selection
Esterification of phenylpropanoic acid derivatives requires careful consideration of the target ester and downstream applications [1].
Method A: Acid-Catalyzed Fischer Esterification. This method is best suited for generating simple methyl or ethyl esters. The reaction relies on a strong protic acid (e.g., H₂SO₄) to protonate the carbonyl oxygen, increasing its electrophilicity. Because the reaction is an equilibrium process, a large excess of the alcohol solvent is employed to drive the reaction forward via Le Chatelier’s principle [3].
Method B: EDC/DMAP-Mediated Steglich Esterification. This approach is ideal for synthesizing sterically hindered esters (e.g., tert-butyl) or when coupling with complex, precious alcohols under mild, non-acidic conditions [2]. We specifically recommend EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) rather than the traditional DCC (N,N'-Dicyclohexylcarbodiimide). The causality here is critical: DCC generates dicyclohexylurea (DCU), a highly insoluble byproduct that severely complicates purification. In contrast, EDC generates a water-soluble urea byproduct that is effortlessly removed during standard aqueous workup, ensuring a self-validating, high-purity crude product without the need for column chromatography [2].
Visual Workflows and Mechanisms
Mechanism of acid-catalyzed Fischer esterification for phenylpropanoic acid derivatives.
Step-by-step workflow for Steglich esterification using EDC and DMAP.
Experimental Protocols
General Note on Self-Validation: Both protocols integrate specific TLC monitoring and selective aqueous washes. The disappearance of the highly polar carboxylic acid spot (low Rf) and the appearance of the non-polar ester spot (high Rf) validates reaction completion. The sequential washes are designed as a self-purifying system.
Method A: Synthesis of Methyl 3-(2-Bromo-5-methylphenyl)propanoate (Fischer)
Objective: Scalable, cost-effective synthesis of the methyl ester for downstream cross-coupling or enolate chemistry [3].
Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-Bromo-5-methylphenyl)propanoic acid (2.43 g, 10.0 mmol).
Solvent & Catalyst : Suspend the acid in anhydrous methanol (25 mL). Slowly add concentrated sulfuric acid (0.5 mL) dropwise. Causality: The acid catalyst protonates the carbonyl, while the vast molar excess of methanol drives the equilibrium toward the ester.
Reaction : Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.1) will convert entirely to the product (Rf ~0.6).
Workup (Self-Validating) : Cool to room temperature and concentrate the mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
Purification : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: This step is critical; it neutralizes the H₂SO₄ and deprotonates any unreacted starting material, partitioning it into the aqueous layer and ensuring the organic layer contains only the pure ester.
Isolation : Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.
Method B: Synthesis of Complex Esters via Steglich Coupling
Objective: Mild synthesis of sterically hindered esters (e.g., tert-butyl ester) without harsh acidic conditions[2].
Preparation : In a flame-dried 100 mL flask under argon, dissolve 3-(2-Bromo-5-methylphenyl)propanoic acid (2.43 g, 10.0 mmol) and the target alcohol (e.g., tert-butanol, 12.0 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 30 mL).
Catalyst Addition : Cool the solution to 0 °C using an ice bath. Add 4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq). Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction and suppresses side-product formation [1].
Coupling Agent : Add EDC·HCl (2.30 g, 12.0 mmol, 1.2 eq) in one portion.
Reaction : Allow the mixture to slowly warm to room temperature and stir for 12–18 hours.
Workup (Self-Validating) : Dilute the reaction with additional DCM (20 mL). Wash sequentially with water (25 mL), 1M HCl (25 mL) to remove DMAP, saturated NaHCO₃ (25 mL) to remove unreacted acid, and brine (25 mL). Causality: The water wash completely removes the water-soluble EDC-urea byproduct, bypassing the need for tedious filtration [2].
Isolation : Dry the organic layer over MgSO₄, filter, and concentrate to afford the ester.
Quantitative Data & Method Comparison
Parameter
Method A: Fischer Esterification
Method B: Steglich Esterification
Optimal Substrates
Primary alcohols (MeOH, EtOH)
Secondary, tertiary, or complex alcohols
Typical Yield
90–95%
80–88%
Reaction Time
4–6 hours (Reflux)
12–18 hours (Room Temp)
Byproducts
Water
EDC-Urea (Water-soluble)
Scalability
Excellent (>100g scale)
Moderate (Cost of EDC becomes limiting)
Purification Required
Aqueous workup only
Aqueous workup (rarely chromatography)
References
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile
Source: Journal of Visualized Experiments (JoVE)
URL:[Link]
Steglich Esterification Mechanism and Applications
Source: SynArchive
URL:[Link]
Technical Support Center: Purification of 3-(2-Bromo-5-methylphenyl)propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where valuable substituted phenylpropanoic acids are lost due to suboptimal isolation strategies.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where valuable substituted phenylpropanoic acids are lost due to suboptimal isolation strategies. The purification of 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5) requires a deep understanding of its physicochemical behavior—specifically its pKa, crystallization thermodynamics, and hydrogen-bonding capacity.
This guide provides field-proven, self-validating protocols to resolve common bottlenecks such as oiling out, co-crystallization of regioisomers, and emulsion formation.
Overall Purification Strategy
To achieve >99% purity, we employ a three-tier orthogonal purification strategy. Each tier exploits a different physical property of the molecule.
Caption: Decision tree for the purification of 3-(2-Bromo-5-methylphenyl)propanoic acid.
Causality & Theory:
The target molecule contains a carboxylic acid functional group with a pKa of approximately 4.8. By manipulating the pH of the aqueous environment, we toggle the molecule between its lipophilic free-acid state (soluble in organics) and its water-soluble sodium carboxylate salt state. This orthogonal solubility profile allows for the rapid clearance of unreacted neutral starting materials and basic catalysts[1].
Caption: Phase distribution logic during acid-base extraction of carboxylic acids.
Troubleshooting & FAQs
Q: During the acidification step, my product forms a sticky gum at the bottom of the flask instead of a filterable powder. Why?A: This phenomenon, known as "oiling out," occurs when the melting point of the crude mixture is depressed below the ambient temperature of the aqueous solution. The free carboxylic acid separates as a liquid phase rather than nucleating as a solid, trapping impurities inside the oil.
Solution: Do not attempt to filter the gum. Instead, extract the turbid acidic aqueous layer directly with a moderately polar organic solvent like Ethyl Acetate (EtOAc) to recover the product in solution.
Q: I have a stubborn emulsion after adding NaOH. How do I break it?A: The sodium carboxylate salt of your product acts as a mild surfactant, stabilizing droplets of the organic solvent in the water.
Solution: Add saturated aqueous NaCl (brine). The high ionic strength forces the organic solvent out of the aqueous layer via the salting-out effect.
Self-Validating Protocol: Acid-Base Extraction
Dissolution: Dissolve 10 g of crude product in 100 mL of EtOAc.
Deprotonation: Add 100 mL of 1M NaOH (aq). Stir vigorously for 15 minutes.
Validation Check: Test the aqueous layer; the pH must be >9. If not, the target compound has not fully partitioned into the aqueous phase. Add more NaOH.
Phase Separation: Drain the lower aqueous layer into a clean flask. Discard the upper EtOAc layer.
Acidification: Cool the aqueous layer to 0-5 °C. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 1-2.
Validation Check: The solution must turn highly turbid, confirming the regeneration of the protonated free acid.
Recovery Extraction: Add 100 mL of fresh EtOAc to the acidic mixture. Shake and separate. Retain the upper EtOAc layer.
Drying: Wash the EtOAc layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality & Theory:
While extraction removes chemically distinct impurities, structurally similar byproducts (such as debrominated analogs) will co-extract. Industrial syntheses of related bromophenylpropanoic acids demonstrate that an Ethyl Acetate/n-Heptane binary solvent system provides the optimal solubility gradient for these scaffolds[2]. EtOAc acts as a hydrogen-bond acceptor to dissolve the acid, while non-polar heptane forces the carboxylic acid to dimerize and crystallize as the dielectric constant of the medium drops.
Troubleshooting & FAQs
Q: My product is highly soluble in EtOAc but insoluble in heptane. How do I prevent premature precipitation when adding the antisolvent?A: Premature precipitation traps mother liquor inside the crystal lattice (occlusion). The antisolvent must be added at the boiling point of the solvent mixture to maintain thermodynamic control over nucleation.
Dissolution: Suspend the crude solid in a minimum volume of boiling EtOAc (approx. 2-3 mL/g).
Validation Check: The solution should become completely clear. If insoluble particulates remain, perform a hot gravity filtration.
Antisolvent Addition: While maintaining a gentle reflux, add hot n-heptane dropwise until the solution becomes faintly turbid (the "cloud point").
Clarification: Add 1-2 drops of EtOAc just until the turbidity clears.
Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed.
Validation Check: Distinct, well-defined crystals should form within 30-60 minutes. If an oil forms, reheat to dissolve and add slightly more EtOAc.
Isolation: Filter the crystals via vacuum filtration and wash with ice-cold n-heptane. Dry under vacuum.
Module 3: Silica Gel Flash Chromatography (Isomer Resolution)
Causality & Theory:
If the crude material contains regioisomers, recrystallization may fail due to isomorphic co-crystallization. Flash chromatography resolves these based on subtle differences in dipole moment. However, carboxylic acids exhibit severe peak tailing on standard silica due to strong hydrogen bonding with silanol groups. Adding a volatile acid to the mobile phase suppresses the ionization of the target compound, drastically sharpening the elution band—a standard analytical approach for propanoic acid derivatives[3].
Troubleshooting & FAQs
Q: My compound streaks down the entire TLC plate, making it impossible to calculate an accurate Rf value.A: This is classic carboxylic acid tailing. Pre-treat your TLC developing chamber with 1% Acetic Acid in your Hexane/EtOAc mixture to protonate the silica silanol groups.
Column Preparation: Pack the silica gel column using Hexanes/EtOAc (80:20) containing 1% Glacial Acetic Acid (v/v) .
Loading: Dissolve the sample in a minimum amount of Dichloromethane (DCM) and apply evenly to the column head.
Validation Check: The sample band should be narrow (<5% of the total column height).
Elution: Elute using the 80:20 Hexanes/EtOAc (1% AcOH) system. Monitor fractions via TLC.
Removal of Acetic Acid: Combine product-containing fractions and concentrate. To remove residual acetic acid without an aqueous workup, co-evaporate the residue with Toluene (3 x 20 mL) under reduced pressure (Toluene forms an azeotrope with acetic acid).
Safety and Handling
Bromophenylpropanoic acids are generally classified as acute oral toxicants, skin irritants, eye irritants (H315, H319), and respiratory system irritants. Always perform purifications in a certified fume hood and wear appropriate PPE, including an N95-equivalent dust mask, eyeshields, and chemical-resistant gloves.
Quantitative Performance Metrics
The following table summarizes the expected outcomes for each purification tier when applied to crude 3-(2-Bromo-5-methylphenyl)propanoic acid:
Purification Technique
Target Impurities Removed
Expected Recovery (%)
Purity Limit Achievable
Processing Time
Acid-Base Extraction
Unreacted neutrals, basic catalysts
85 - 95%
~90 - 95%
2 - 3 Hours
Recrystallization (EtOAc/Heptane)
Trace organic byproducts, color bodies
70 - 85%
>99%
12 - 24 Hours
Silica Gel Chromatography
Regioisomers, debrominated analogs
60 - 80%
>99.5%
4 - 8 Hours
References
Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents (CN102211994A).
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents (US20120309973A1).
Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics.
Technical Support Center: Optimizing Reaction Conditions for 3-(2-Bromo-5-methylphenyl)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid. This document provides a comprehensive resour...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid. This document provides a comprehensive resource for troubleshooting common experimental challenges and answers frequently asked questions to facilitate a successful and optimized synthesis.
Synthetic Strategy Overview
The synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid can be efficiently achieved through a two-step sequence involving a Mizoroki-Heck reaction followed by a catalytic hydrogenation. This approach is often preferred due to its high functional group tolerance and the commercial availability of the starting materials.[1]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for 3-(2-Bromo-5-methylphenyl)propanoic acid.
Detailed Experimental Protocols
Part 1: Mizoroki-Heck Reaction for the Synthesis of 3-(2-Bromo-5-methylphenyl)acrylic acid
This protocol outlines the coupling of 2-bromo-5-methyltoluene with acrylic acid. The use of an acrylate ester followed by hydrolysis is a common alternative to minimize potential complications with the free carboxylic acid.[2][3]
Materials and Reagents:
2-Bromo-5-methyltoluene
Acrylic Acid (or n-butyl acrylate)
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add palladium(II) acetate (2-5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
Add 2-bromo-5-methyltoluene (1.0 equivalent), followed by acrylic acid (1.1-1.5 equivalents) and triethylamine (1.5-2.0 equivalents).
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2 to protonate the carboxylate.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic extracts and wash with water and then with brine.
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(2-bromo-5-methylphenyl)acrylic acid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Part 2: Catalytic Hydrogenation of 3-(2-Bromo-5-methylphenyl)acrylic acid
This protocol describes the reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the final product.
Materials and Reagents:
3-(2-Bromo-5-methylphenyl)acrylic acid
Palladium on carbon (Pd/C, 5-10 wt%)
Ethanol or Methanol
Hydrogen gas (H₂)
Procedure:
Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the 3-(2-bromo-5-methylphenyl)acrylic acid (1.0 equivalent) in ethanol or methanol.
Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-bromo-5-methylphenyl)propanoic acid. If necessary, the product can be further purified by recrystallization.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
References
Low or No Conversion in Heck Reaction
Inactive Catalyst (Pd(0) not formed)
Ensure rigorous exclusion of oxygen. Use a fresh, high-quality palladium precursor. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
The base is crucial for regenerating the catalyst. If using a carbonate, ensure it is finely powdered and dry. Consider screening other bases like K₃PO₄ or an amine base.
Prolonged reaction times or high temperatures can lead to isomerization. Monitor the reaction closely and work it up once the starting material is consumed.
The product may be impure. Attempt purification by column chromatography. If the product is pure but oily, try trituration with a non-polar solvent like hexanes or pentane.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is not starting. What are the first things I should check?
A1: The most common culprits for a failed Heck reaction initiation are related to the catalyst and the reaction environment.[4] First, ensure that your reaction is completely free of oxygen, as this can deactivate the palladium catalyst.[14][15] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen). Second, check the quality of your palladium precursor and phosphine ligand. Old or improperly stored reagents can be less active. Finally, ensure your base is of good quality and sufficiently soluble in the reaction medium.
Q2: I am observing a significant amount of a debrominated byproduct in my final product after hydrogenation. How can I prevent this?
A2: Debromination during catalytic hydrogenation is a known side reaction, particularly with aryl bromides. To minimize this, use milder reaction conditions. This includes using a lower hydrogen pressure (e.g., 1-2 atm), conducting the reaction at room temperature, and using a less active catalyst if necessary, although 5-10% Pd/C is generally selective for the alkene reduction.[16] It is also crucial to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
Q3: Can I use a different solvent for the Heck reaction instead of DMF?
A3: Yes, other polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or even aqueous solvent systems can be used for Heck reactions.[8][12][17] The optimal solvent often depends on the specific substrates and catalyst system. If you are experiencing issues with DMF, screening other solvents is a reasonable troubleshooting step.
Q4: What is the purpose of the phosphine ligand in the Heck reaction?
A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[17] It coordinates to the palladium center, preventing the formation of inactive palladium black. The steric and electronic properties of the ligand also affect the rate of oxidative addition and other steps in the catalytic cycle, thereby influencing the overall efficiency of the reaction. For less reactive aryl bromides, bulky and electron-rich phosphine ligands are often required.[6]
Q5: My final product is difficult to purify by recrystallization. What are my options?
A5: If recrystallization is proving ineffective, column chromatography is the next logical step. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) should allow for the separation of your product from impurities. It is also beneficial to analyze your crude product by LC-MS or NMR to identify the impurities, which can help in designing an effective purification strategy.[18]
Technical Support Center: Synthesis of Substituted Phenylpropanoic Acids
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of substituted phenylpropanoic acids—cr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of substituted phenylpropanoic acids—critical intermediates for NSAIDs, enzyme inhibitors, and complex APIs. The transition from a substituted benzaldehyde to a highly pure, often enantioenriched phenylpropanoic acid involves navigating strict chemoselectivity and stereoselectivity challenges.
This guide is designed to move beyond basic recipes. Here, we troubleshoot the most common failure points by examining the fundamental causality behind the chemical behavior, providing you with self-validating protocols to ensure your workflows are robust and reproducible.
Caption: Workflow for the synthesis of substituted phenylpropanoic acids.
Q: Why am I getting low yields and unwanted oligomerization when synthesizing my substituted cinnamic acid precursor?
The Science:
Low yields in the Knoevenagel condensation of heavily substituted benzaldehydes (especially those with bulky ortho-substituents or electron-donating groups) are typically caused by a high activation energy barrier for the initial nucleophilic attack of the malonic acid enolate. Prolonged conventional heating to force the reaction often leads to decarboxylative oligomerization. Microwave-assisted protocols using ammonium acetate in glacial acetic acid provide rapid, uniform dielectric heating. This overcomes the steric barrier instantly while minimizing the residence time that allows side-reactions to propagate[1].
Self-Validating System: This protocol includes built-in analytical checkpoints to confirm intermediate formation before proceeding to reduction.
Setup: In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1.0 equiv) and malonic acid (1.2 equiv).
Catalysis: Add a catalytic amount of ammonium acetate (NH₄OAc, 0.2 equiv) and dissolve the mixture in glacial acetic acid (approx. 5 mL per gram of substrate).
Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 160 °C for 15–20 minutes[1].
Isolation: Allow the vessel to cool to room temperature. Induce precipitation by slowly adding cold water/methanol (1:1 v/v). Filter the precipitate and dry under vacuum.
Validation Checkpoint: Analyze the crude solid via TLC (UV active) and ¹H NMR. The appearance of a highly deshielded vinylic doublet (typically
δ
7.5–7.8 ppm,
J≈16
Hz) confirms the formation of the trans-cinnamic acid derivative.
Section 2: Chemoselective Reduction (The Core Challenge)
Q: How do I prevent over-reduction or dehalogenation when reducing halogen-substituted cinnamic acids to phenylpropanoic acids?
The Science:
When utilizing standard palladium on carbon (Pd/C) with pressurized H₂ gas, the thermodynamic driving force for the oxidative addition of the Pd catalyst into an aryl-halogen bond is dangerously high, leading to hydrodehalogenation. To circumvent this, Catalytic Transfer Hydrogenation (CTH) is required. By using formic acid as a mild hydride donor, hydrogen equivalents are provided gradually[2]. This maintains a low effective hydrogen concentration at the catalyst surface, kinetically favoring the reduction of the electron-deficient alkene over carbon-halogen bond cleavage. The addition of a base (KOH) is mechanistically critical; it deprotonates the formic acid to form the active formate-palladium complex, which subsequently undergoes
β
-hydride elimination to deliver the hydride to the substrate[2].
Caption: Decision logic for troubleshooting chemoselectivity in cinnamic acid reduction.
Quantitative Data: Optimization of CTH Conditions
Table 1: Effect of catalyst and conditions on the transfer hydrogenation of cinnamic acid derivatives[2].
Catalyst
Hydrogen Source
Base Additive
Solvent System
Conversion Yield (%)
PdCl₂ (2 mol%)
Formic Acid
KOH
THF / H₂O
99%
PdCl₂ (2 mol%)
Formic Acid
None
THF / H₂O
< 50%
Pd(acac)₂ (2 mol%)
Formic Acid
KOH
THF / H₂O
87%
Rh-based Catalyst
Formic Acid
KOH
Dichloromethane
0%
Protocol 2: Chemoselective Catalytic Transfer Hydrogenation (CTH)
Solvation: In a round-bottom flask, dissolve the substituted cinnamic acid (1.0 equiv) in a polar solvent mixture of THF and H₂O (approx. 4:1 ratio). Note: Avoid non-polar solvents like DCM, which collapse catalyst activity[2].
Catalyst & Base: Add PdCl₂ (2 mol%) as the catalyst and KOH (2.0 equiv) to facilitate the active formate complex formation.
Hydride Delivery: Slowly add formic acid (HCOOH, 5.0 equiv) dropwise at room temperature. Caution: Mild CO₂ gas evolution will occur.
Reaction: Stir the mixture at 25 °C for 22 hours. (For accelerated workflows, apply ultrasonication at 60 °C for 1 hour).
Workup: Quench with 1M HCl to pH 2, extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate in vacuo.
Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The complete disappearance of the vinylic doublets (
δ
6.4 and 7.7 ppm) and the emergence of two distinct aliphatic multiplets (
δ
2.6 and 2.9 ppm) representing the new -CH₂-CH₂- chain confirms successful, chemoselective reduction.
Q: My enantiomeric excess (ee) is plummeting during the asymmetric synthesis of chiral phenylpropanoic acid derivatives. How do I optimize the stereoselectivity?
The Science:
For the synthesis of chiral substituted phenylpropanoic acids (such as ibuprofen precursors), standard chiral catalysts like BINAP-Ru(II) often fail to provide sufficient facial discrimination of the alkene, resulting in poor enantiomeric excess. Switching to a partially hydrogenated ligand complex, such as Ru(OCOCH₃)₂[(S)-H8-BINAP], drastically improves stereoselectivity[3]. The causality lies in the structural rigidity and steric bulk of the H8-BINAP ligand. The saturated tetralin backbones of the H8-BINAP create a deeper, more restrictive chiral pocket. This steric environment forces the incoming
α
or
β
-substituted cinnamic acid to bind to the ruthenium center in a single, highly preferred enantioface orientation prior to the irreversible hydride insertion step[3].
Table 2: Comparison of Ru(II) catalysts in the asymmetric hydrogenation of substituted cinnamic acids[3].
Substrate
Catalyst Complex
H₂ Pressure
Conversion (%)
Enantiomeric Excess (ee %)
2-Methylcinnamic acid
Ru(OCOCH₃)₂[(S)-H8-BINAP]
100 atm
95%
89%
2-Methylcinnamic acid
Ru(OCOCH₃)₂[(R)-BINAP]
100 atm
30%
30%
2-(4-isobutylphenyl)propenoic acid
Ru(OCOCH₃)₂[(S)-H8-BINAP]
100 atm
>99%
97%
Protocol 3: Asymmetric Hydrogenation using Ru-H8-BINAP
Preparation (Inert Atmosphere): Inside an argon-filled glovebox, dissolve the substituted cinnamic acid in thoroughly degassed methanol (solvent/substrate ratio = 25 mL/g).
Catalyst Loading: Add the Ru(OCOCH₃)₂[(S)-H8-BINAP] catalyst to achieve a substrate/catalyst molar ratio of 200:1[3].
Pressurization: Transfer the homogeneous mixture to a high-pressure autoclave. Purge the sealed autoclave with hydrogen gas three times to remove trace argon/oxygen, then pressurize to 100 atm of H₂.
Hydrogenation: Stir the reaction vigorously at 10–25 °C for 8 to 48 hours, depending on the steric bulk of the substrate's substituents.
Isolation: Carefully vent the hydrogen gas, concentrate the mixture under reduced pressure, and purify via flash column chromatography.
Validation Checkpoint: Determine the enantiomeric excess (ee) using chiral HPLC or GC (e.g., using a CP-cyclodextrin-
β
-236M-19 capillary column). Validate the absolute configuration by comparing the sign of the optical rotation
[α]D
to known literature values for the specific enantiomer.
References
Zuliani, V., et al. "Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry." ACS Publications. URL:[Link]
Sun, X., et al. "Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP]." The Journal of Organic Chemistry - ACS Publications. URL:[Link]
"Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source." Chemical Methodologies. URL:[Link]
Technical Support Center: Purification & Troubleshooting for 3-(2-Bromo-5-methylphenyl)propanoic acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and purification challenges encountered when isolating 3-(2-Bromo-5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and purification challenges encountered when isolating 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5).
Because this compound is a critical small-molecule scaffold in drug development, achieving API-grade purity requires a deep understanding of its chemical behavior. The synthesis of this molecule—typically via the catalytic hydrogenation of 2-bromo-5-methylcinnamic acid—frequently generates structurally similar impurities that cannot be resolved through basic acid-base extraction.
Diagnostic Workflow for Impurity Resolution
Before initiating any purification protocol, you must accurately profile your crude mixture. Use the diagnostic workflow below to match your analytical readouts (LC-MS / 1H-NMR) with the appropriate corrective action.
Diagnostic workflow for isolating 3-(2-Bromo-5-methylphenyl)propanoic acid.
Quantitative Impurity Profiling
To successfully separate these compounds, you must exploit their subtle physicochemical differences. Below is the quantitative data required to identify and target each component.
Compound / Impurity
Molecular Weight
Diagnostic ¹H-NMR Signals (CDCl₃)
Primary Removal Strategy
3-(2-Bromo-5-methylphenyl)propanoic acid
243.10 g/mol
2.95 (t, 2H), 2.65 (t, 2H), 2.30 (s, 3H)
Target Product
3-(3-Methylphenyl)propanoic acid (Debrominated)
164.20 g/mol
7.10-7.25 (m, 4H, loss of ortho splitting)
Reverse-Phase HPLC / Chemoselective Synthesis
2-Bromo-5-methylcinnamic acid (Alkene)
241.08 g/mol
7.90 (d, 1H, J=16 Hz), 6.35 (d, 1H, J=16 Hz)
Selective Recrystallization
Troubleshooting FAQs: The "Why" and "How" of Impurity Removal
Q1: My LC-MS shows a massive M-79 peak. Why is this happening, and how do I remove it?The Causality: The M-79 peak corresponds to 3-(3-methylphenyl)propanoic acid. The C–Br bond in the ortho position is highly activated. During the synthesis of substituted phenylpropanoic acid derivatives, catalytic hydrogenation using standard 10% Pd/C frequently leads to palladium inserting into the C–Br bond via oxidative addition . In the presence of hydrogen gas, this causes reductive cleavage (hydrodebromination).
The Solution: Separating the debrominated acid from the target acid is notoriously difficult because their pKa values and polarities are nearly identical. While Reverse-Phase Prep-HPLC can separate them, the most scientifically sound approach is prevention. Switch your reduction protocol to use a metal-free diimide reduction (see Protocol 1).
Q2: My ¹H-NMR shows doublet peaks around 6.35 ppm and 7.90 ppm. Standard acid-base extraction isn't removing them. What is the mechanism to clear this?The Causality: These are the trans-vinylic protons of unreacted 2-bromo-5-methylcinnamic acid. Hydrogenation reactions often stall due to steric hindrance from the bulky ortho-bromo group. Because both the impurity and the product are carboxylic acids, they will co-extract into the aqueous layer during basic workup.
The Solution: You must exploit crystal lattice energies. Standard purification of substituted phenylpropanoic acids relies on crystallization from binary solvent systems . The rigid, planar cinnamic acid packs differently than the highly flexible saturated propanoic acid chain. Follow Protocol 2 to selectively crystallize the target compound.
Q3: The final isolated acid has a dark gray tint. How do I eliminate heavy metal contamination to meet ICH Q3D guidelines?The Causality: Carboxylic acids act as excellent bidentate ligands, strongly coordinating to transition metals (Pd, Rh) used in upstream catalytic steps. Advanced separation techniques are critical for isolating high-purity carboxylic acids from these complexes .
The Solution: Use a functionalized metal scavenger. Soft sulfur donor atoms will irreversibly bind the soft transition metals, outcompeting the hard oxygen donors of your carboxylic acid (see Protocol 3).
This protocol is a self-validating system: the generation of nitrogen gas provides visual confirmation of the reagent's activity, and the complete absence of the M-79 peak in the post-reaction LC-MS confirms chemoselectivity.
Reagent Preparation: Dissolve 1.0 eq of 2-bromo-5-methylcinnamic acid and 5.0 eq of potassium azodicarboxylate in a 1:1 mixture of methanol and THF (0.2 M concentration).
Activation: Cool the reaction flask to 0°C under an argon atmosphere.
In Situ Generation: Slowly add 10.0 eq of glacial acetic acid dropwise over 30 minutes. Note: The acid reacts with the azodicarboxylate to generate diimide and nitrogen gas. Diimide performs a highly concerted, stereospecific syn-addition to the alkene without interacting with the C–Br bond.
Completion: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and concentrate.
This protocol validates itself when the diagnostic ¹H-NMR doublet peaks at 6.35 ppm and 7.90 ppm completely disappear from the spectrum of the isolated crystals.
Dissolution: Dissolve the crude acid mixture in a minimum volume of hot chloroform (CHCl₃) (approximately 3 mL per gram of crude material) at 60°C.
Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble inorganic salts.
Crystallization: Slowly add petroleum ether (b.p. 40-60°C) dropwise until the solution becomes slightly turbid.
Controlled Cooling: Allow the flask to cool to room temperature over 1 hour, then transfer to an ice bath (0-5°C) for 2 hours. Mechanism: The target 3-(2-Bromo-5-methylphenyl)propanoic acid selectively crystallizes, leaving the structurally distinct impurities in the mother liquor.
Isolation: Filter the white crystalline mass, wash with 10 mL of ice-cold petroleum ether, and dry under high vacuum to a constant weight.
This protocol is visually self-validating; the transition of the solution from dark gray to colorless, combined with an ICP-MS reading of <10 ppm, confirms success.
Preparation: Dissolve the contaminated carboxylic acid in ethyl acetate (EtOAc) at a concentration of 0.1 M.
Scavenger Addition: Add SiliaBond® Thiol (or equivalent mercaptopropyl-functionalized silica gel) at a loading of 5 equivalents relative to the estimated metal content.
Incubation: Stir the suspension gently at 40°C for 4 hours. Mechanism: The high affinity of the silica-bound thiols for palladium/rhodium strips the metals from the carboxylate ligands.
Filtration & Recovery: Filter the mixture through a pad of Celite. Evaporate the colorless filtrate under reduced pressure to yield the metal-free API-grade carboxylic acid.
References
Title: Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications
Source: MDPI
URL: [Link]
Troubleshooting
stability and storage conditions for 3-(2-Bromo-5-methylphenyl)propanoic acid
Welcome to the technical support guide for 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS No. 1261726-43-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS No. 1261726-43-5). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper storage of this compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-(2-Bromo-5-methylphenyl)propanoic acid?
A1: To ensure the long-term stability of 3-(2-Bromo-5-methylphenyl)propanoic acid, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Room temperature is generally acceptable for storage.[4]
Q2: Is this compound sensitive to light or air?
A2: While specific data for this compound is limited, arylpropanoic acids, in general, can be sensitive to prolonged exposure to light and atmospheric conditions. To mitigate potential degradation, it is best practice to store the compound in a dark or amber-colored vial and to ensure the container is tightly sealed to minimize contact with air and moisture.[5]
Q3: What is the recommended shelf-life of 3-(2-Bromo-5-methylphenyl)propanoic acid?
A3: With proper storage, the shelf-life of many similar chemical compounds can be indefinite.[6] However, for optimal results in sensitive applications, it is recommended to use the compound within a reasonable timeframe from purchase and to monitor for any signs of degradation.
Q4: What are the visual signs of degradation for this compound?
A4: As a solid, any change in the physical appearance of 3-(2-Bromo-5-methylphenyl)propanoic acid could indicate degradation. Look for discoloration (e.g., yellowing), clumping of the powder (which may suggest moisture absorption), or a noticeable change in odor.
Q5: Are there any incompatible materials I should avoid storing this compound with?
A5: Yes, you should avoid storing this compound with strong oxidizing agents, bases, and reducing agents.[2][3][6] It is also advisable to store it away from foodstuffs and other reactive chemicals.[1]
Unexpected experimental results can often be traced back to the quality of the starting materials. This guide will help you troubleshoot issues that may be related to the stability and storage of 3-(2-Bromo-5-methylphenyl)propanoic acid.
Issue 1: Low Reaction Yield or Stalled Reaction
Potential Cause: The compound may have degraded, leading to a lower concentration of the active starting material.
Troubleshooting Steps:
Visual Inspection: Check the compound for any signs of degradation as mentioned in the FAQs.
Solubility Test: Test the solubility of a small sample in the reaction solvent. Any significant deviation from expected solubility could indicate the presence of impurities.
Analytical Check: If available, run a quick analytical test such as a melting point determination or a thin-layer chromatography (TLC) analysis against a reference standard (if you have one). A broad melting point range or the appearance of new spots on TLC can indicate impurity.
Use a Fresh Sample: If degradation is suspected, repeat the experiment with a freshly opened or newly purchased batch of the compound.
Issue 2: Appearance of Unexpected Side Products
Potential Cause: Degradation products of 3-(2-Bromo-5-methylphenyl)propanoic acid could be participating in the reaction, leading to unforeseen side products.
Troubleshooting Steps:
Characterize Impurities: If possible, isolate and characterize the main side product(s) to gain insight into the degradation pathway. For instance, hydrolysis could lead to the corresponding alcohol, while oxidation might affect the propanoic acid side chain.
Review Storage Conditions: Carefully review the storage history of the compound. Was it exposed to high temperatures, humidity, or light?
Purify the Starting Material: If a fresh sample is not available, consider purifying the existing stock by recrystallization or another suitable method before use.
Issue 3: Inconsistent Results Between Batches
Potential Cause: Different batches of the compound may have been stored under varying conditions, leading to different levels of degradation.
Troubleshooting Steps:
Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound as outlined in the table above.
Batch Qualification: Before use in a critical experiment, qualify each new batch by a simple analytical method (e.g., melting point, TLC, or NMR) to ensure consistency.
Log Keeping: Maintain a detailed log for each batch, noting the date of receipt, opening date, and any observations on its physical state.
Experimental Workflow Troubleshooting
Below is a diagram illustrating the logical workflow for troubleshooting experimental issues potentially related to the stability of 3-(2-Bromo-5-methylphenyl)propanoic acid.
Caption: Troubleshooting workflow for experimental issues.
Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
MDPI. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]
Technical Support Center: Scaling Up the Production of 3-(2-Bromo-5-methylphenyl)propanoic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-(2-Bromo-5-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 3-(2-Bromo-5-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient production.
Introduction
3-(2-Bromo-5-methylphenyl)propanoic acid is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Scaling up its production from the lab to pilot or manufacturing scale presents unique challenges that require a thorough understanding of the reaction mechanisms, potential side reactions, and purification strategies. This guide provides a comprehensive overview of the recommended synthetic routes and practical solutions to common issues encountered during scale-up.
Recommended Synthetic Pathway: The Heck-Mizoroki Reaction
A robust and scalable method for the synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid involves a Heck-Mizoroki cross-coupling reaction. This pathway offers good functional group tolerance and is well-documented in academic and industrial settings.[1][2] The general scheme involves the palladium-catalyzed coupling of an aryl halide with an acrylic acid derivative, followed by hydrolysis.
To enhance the selectivity and control of the reaction, a two-step sequence starting from the more reactive 2-bromo-1-iodo-4-methylbenzene is highly recommended for scale-up. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a selective Heck reaction at the iodinated position.[3]
Caption: Synthetic workflow for 3-(2-Bromo-5-methylphenyl)propanoic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-iodo-4-methylbenzene
This precursor is synthesized from 2-bromo-4-methylaniline via a Sandmeyer reaction.[4][5]
Materials:
2-Bromo-4-methylaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Potassium Iodide (KI)
Sodium Thiosulfate (Na₂S₂O₃)
Diethyl ether or Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Ice
Procedure:
Diazotization:
In a suitable reactor, dissolve 2-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.
Cool the mixture to 0-5 °C using an ice-salt bath with efficient stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.[5]
Stir the mixture for an additional 30 minutes at 0-5 °C.
Iodination:
In a separate vessel, dissolve potassium iodide (1.5 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.[5]
Workup and Purification:
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine.
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or DCM).
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude 2-bromo-1-iodo-4-methylbenzene by vacuum distillation or column chromatography.
Part 2: Heck-Mizoroki Coupling
Materials:
2-Bromo-1-iodo-4-methylbenzene
Methyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
A suitable base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))
A suitable solvent (e.g., DMF, Acetonitrile)
Procedure:
To a degassed solution of 2-bromo-1-iodo-4-methylbenzene (1.0 eq) and methyl acrylate (1.2 eq) in the chosen solvent, add the base (2.0 eq).
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.02-0.10 eq).
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by TLC or GC.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the precipitated salts and catalyst residues.
Concentrate the filtrate under reduced pressure.
Purify the crude methyl 3-(2-bromo-5-methylphenyl)acrylate by column chromatography.
Part 3: Reduction and Hydrolysis
Materials:
Methyl 3-(2-bromo-5-methylphenyl)acrylate
Palladium on Carbon (Pd/C, 5-10 mol%)
Hydrogen gas (H₂)
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl)
Ethanol or Methanol
Water
Procedure:
Reduction:
Dissolve the acrylate from the previous step in ethanol or methanol.
Add the Pd/C catalyst.
Hydrogenate the mixture in a suitable reactor under a hydrogen atmosphere until the reaction is complete (monitor by TLC or GC).
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Hydrolysis:
Dissolve the resulting ester in a mixture of ethanol and aqueous NaOH solution.
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(2-Bromo-5-methylphenyl)propanoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of 3-(2-Bromo-5-methylphenyl)propanoic acid synthesis.
Caption: A general troubleshooting workflow for common issues.
Heck-Mizoroki Reaction
Q1: My Heck reaction is sluggish or stalls before completion. What should I check?
A1: Several factors can contribute to a sluggish reaction.[1]
Catalyst Activity: Ensure your palladium source and phosphine ligand are of high quality and have been stored correctly. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[6] Consider using a more robust pre-catalyst.
Base Strength and Solubility: The base is crucial for regenerating the active Pd(0) catalyst.[6] Ensure the base is sufficiently strong and has some solubility in the reaction medium. For inorganic bases like K₂CO₃ in a non-aqueous solvent, phase-transfer catalysts can sometimes be beneficial.
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[7] A careful optimization of the reaction temperature is necessary.
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[6] Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
Q2: I am observing significant amounts of palladium black in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive form.
Ligand Choice and Ratio: The phosphine ligand stabilizes the palladium nanoparticles and prevents aggregation.[8] Ensure you are using an appropriate ligand and a suitable palladium-to-ligand ratio. Bulky, electron-rich phosphine ligands are often effective for aryl bromides.[8]
Concentration: High concentrations can sometimes promote catalyst aggregation. Consider optimizing the reaction concentration.
Temperature: As mentioned, excessive heat can lead to catalyst decomposition and the formation of palladium black.
Q3: My reaction is producing significant byproducts, such as homocoupled arenes or the reductive Heck product. How can I minimize these?
A3:
Homocoupling: This side reaction is often promoted by the presence of oxygen.[9] Rigorous degassing of the solvent and reaction mixture is crucial.
Reductive Heck Product: The formation of the saturated product instead of the desired acrylate can be influenced by the choice of base and solvent.[10] For instance, some amine bases can act as hydride donors, leading to the reductive Heck product. Screening different bases (e.g., inorganic bases like K₂CO₃ or Cs₂CO₃) can help minimize this side reaction.
Purification
Q4: I am having difficulty purifying the final product, 3-(2-Bromo-5-methylphenyl)propanoic acid, by crystallization.
A4:
Solvent Selection: The choice of crystallization solvent is critical. A good solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures. Consider screening a range of single and mixed solvent systems (e.g., toluene, heptane, ethyl acetate/hexanes).
Purity of Crude Material: Impurities can often inhibit crystallization. If the crude product is an oil or contains significant impurities, consider a preliminary purification step like column chromatography before attempting crystallization.
Cooling Rate: Slow cooling can promote the formation of larger, purer crystals. Avoid crash-cooling the solution.
Q5: How can I effectively remove residual palladium from my final product?
A5: Residual palladium is a common issue in cross-coupling reactions, especially in pharmaceutical applications where strict limits on heavy metals are enforced.
Aqueous Washes: Acidic or basic aqueous washes can help remove some palladium salts.
Scavengers: Various commercial and non-commercial scavengers (e.g., thiol-functionalized silica, activated carbon) can be used to bind and remove palladium.
Crystallization: Effective crystallization is often the best method for removing residual palladium, as the metal impurities tend to remain in the mother liquor.
Quantitative Data Summary
Parameter
Recommended Range
Rationale
Heck Reaction
Catalyst Loading (Pd)
0.01 - 2 mol%
Lowering catalyst loading is crucial for cost-effectiveness on a large scale.[11][12]
Ligand:Pd Ratio
1:1 to 4:1
Dependent on the specific ligand and palladium source used.
Base Equivalents
1.5 - 3.0 eq
Relative to the limiting reagent. Insufficient base can stall the reaction.
Temperature
80 - 120 °C
Balances reaction rate with catalyst stability.[7]
Purification
Residual Palladium
< 10 ppm (API spec)
Target for active pharmaceutical ingredients.
Purity (Final Product)
> 99%
Standard requirement for pharmaceutical intermediates.
References
Heck Reaction—State of the Art. MDPI. Available from: [Link]
Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. ResearchGate. Available from: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Available from: [Link]
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available from: [Link]
Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. PMC. Available from: [Link]
Pd-catalyzed Heck reactions of aryl bromides with 1,2-diarylethenes. SciELO. Available from: [Link]
Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ACS Publications. Available from: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]
Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. ACS Publications. Available from: [Link]
Troubleshooting a difficult Heck reaction. Reddit. Available from: [Link]
Intro to Organometallics: The Heck Reaction. Odinity. Available from: [Link]
Supporting Information. Rsc.org. Available from: [Link]
Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. Available from: [Link]
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. Available from: [Link]
Heck Reaction. Organic Chemistry Portal. Available from: [Link]
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available from: [Link]
Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents.
Phenylpropiolic Acid. Organic Syntheses. Available from: [Link]
Suzuki reaction. Wikipedia. Available from: [Link]
A Comparative Guide to the Structural Characterization and Confirmation of 3-(2-Bromo-5-methylphenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized chemical entity is a cornerstone of scientific rigor and a prerequisite for further in...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized chemical entity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of the primary analytical techniques used to characterize and confirm the structure of 3-(2-Bromo-5-methylphenyl)propanoic acid. We will delve into the causality behind experimental choices, present and interpret expected data, and provide field-proven protocols to ensure self-validating results.
Introduction to 3-(2-Bromo-5-methylphenyl)propanoic Acid
3-(2-Bromo-5-methylphenyl)propanoic acid (C₁₀H₁₁BrO₂) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a methyl group on the phenyl ring, ortho and meta to the propanoic acid side chain, respectively, presents a unique analytical challenge. Accurate structural elucidation is critical to understanding its chemical reactivity, potential biological activity, and for ensuring purity and quality control in synthetic processes. This guide will focus on a multi-technique approach, as the synergy between different analytical methods provides the highest level of confidence in structural assignment.[2]
The Analytical Workflow: A Holistic Approach
Caption: A typical workflow for the structural elucidation of an organic molecule.
Mass Spectrometry (MS): The First Clue to Molecular Identity
Mass spectrometry is an essential first step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[3] For 3-(2-Bromo-5-methylphenyl)propanoic acid, we expect to observe a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data
Ion
Predicted m/z
Comments
[M]⁺
242/244
Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
[M-COOH]⁺
197/199
Loss of the carboxylic acid group.
[M-CH₂CH₂COOH]⁺
170/172
Cleavage of the propanoic acid side chain.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
Ionization: Electron ionization (EI) at 70 eV is a standard method for small molecules, inducing reproducible fragmentation patterns.[3]
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated.
Causality: EI is chosen for its ability to generate a rich fragmentation pattern, which acts as a "fingerprint" for the molecule and aids in structural elucidation. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Caption: Predicted major fragmentation pathways for 3-(2-Bromo-5-methylphenyl)propanoic acid in EI-MS.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] For our target compound, we expect to see characteristic absorptions for the carboxylic acid group and the substituted benzene ring.
Predicted Infrared Spectroscopy Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch of the carboxylic acid
~1700
Strong
C=O stretch of the carboxylic acid
~1600, ~1475
Medium
C=C stretches of the aromatic ring
~800
Strong
C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring
~650
Medium
C-Br stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Causality: ATR-FTIR is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation and providing high-quality spectra. The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[5]
¹H NMR Spectroscopy: Probing the Proton Environments
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~11-12
Singlet (broad)
1H
-COOH
~7.3
Doublet
1H
Ar-H
~7.1
Doublet
1H
Ar-H
~7.0
Singlet
1H
Ar-H
~3.0
Triplet
2H
-CH₂-Ar
~2.7
Triplet
2H
-CH₂-COOH
~2.3
Singlet
3H
-CH₃
Rationale for Predictions: The chemical shifts are estimated based on the known effects of substituents on a benzene ring.[6] The bromine atom will deshield the ortho proton, while the methyl and propanoic acid groups will have their own characteristic shielding/deshielding effects. The propanoic acid side chain protons will appear as two triplets due to coupling with each other.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~178
-COOH
~140
Ar-C (quaternary)
~135
Ar-C (quaternary)
~132
Ar-CH
~130
Ar-CH
~128
Ar-CH
~122
Ar-C-Br
~35
-CH₂-Ar
~30
-CH₂-COOH
~20
-CH₃
Rationale for Predictions: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 120-140 ppm, with the carbon attached to the bromine being shifted due to the heavy atom effect.[7]
Experimental Protocol: High-Field NMR
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon connectivities.
Causality: High-field NMR provides better signal dispersion and sensitivity, which is crucial for resolving complex multiplets in the aromatic region. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
Conclusion: A Self-Validating Approach to Structural Confirmation
The structural confirmation of 3-(2-Bromo-5-methylphenyl)propanoic acid is achieved not by a single piece of evidence, but by the overwhelming agreement between multiple, independent analytical techniques. The molecular weight and bromine isotope pattern from mass spectrometry, the identification of carboxylic acid and aromatic functional groups by IR spectroscopy, and the detailed connectivity map provided by ¹H and ¹³C NMR spectroscopy all converge to a single, unambiguous structure. This multi-faceted, self-validating approach is the gold standard in chemical analysis, ensuring the integrity and reliability of research and development efforts.
References
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
NMR chemical shift prediction of benzenes - Stenutz. (n.d.). Retrieved March 20, 2026, from [Link]
Bruker. (n.d.). Structure Analysis. Retrieved March 20, 2026, from [Link]
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019, December 1).
Bruker. (n.d.). Structure Analysis. Retrieved March 20, 2026, from [Link]
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.).
Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949 Research Article Synthesis and characterization of 3-( - JOCPR. (n.d.). Retrieved March 20, 2026, from [Link]
Infrared Spectroscopy. (n.d.). Retrieved March 20, 2026, from [Link]
PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved March 20, 2026, from [Link]
3-(2-bromo-5-methoxyphenyl)propanoic acid Properties - EPA. (n.d.). Retrieved March 20, 2026, from [Link]
Propanoic acid, 3-bromo-, methyl ester - the NIST WebBook. (n.d.). Retrieved March 20, 2026, from [Link]
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 20, 2026, from [Link]
(PDF) Infrared spectral studies of propanoic acid in various solvents - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
What are the shielding and deshielding effects in 3-bromo propanoic acid? - ResearchGate. (2019, March 22). Retrieved March 20, 2026, from [Link]
A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. (n.d.). Retrieved March 20, 2026, from [Link]
13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ... - Doc Brown. (n.d.). Retrieved March 20, 2026, from [Link]
What are the shielding and deshielding effects in 3-bromo propanoic acid? - ResearchGate. (2019, March 22). Retrieved March 20, 2026, from [Link]
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 20, 2026, from [Link]
infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 20, 2026, from [Link]
2-Bromo-5-methylbenzoic acid - the NIST WebBook. (n.d.). Retrieved March 20, 2026, from [Link]
A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. (n.d.). Retrieved March 20, 2026, from [Link]
13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ... - Doc Brown. (n.d.). Retrieved March 20, 2026, from [Link]
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 20, 2026, from [Link]
infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 20, 2026, from [Link]
2-Bromo-5-methylbenzoic acid - the NIST WebBook. (n.d.). Retrieved March 20, 2026, from [Link]
核磁気共鳴(NMR) - 和歌山県工業技術センター. (n.d.). Retrieved March 20, 2026, from [Link]
(PDF) Infrared spectral studies of propanoic acid in various solvents - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
核磁気共鳴(NMR) - 和歌山県工業技術センター. (n.d.). Retrieved March 20, 2026, from [Link]
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 20, 2026, from [Link]
(PDF) Infrared spectral studies of propanoic acid in various solvents - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
comparing synthetic routes for 3-(2-Bromo-5-methylphenyl)propanoic acid
Introduction & Synthetic Challenges The compound 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS 1261726-43-5) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of GPCR anta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Synthetic Challenges
The compound 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS 1261726-43-5) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of GPCR antagonists and NRF2 pathway regulators for neurodegenerative diseases[1].
The primary challenge in synthesizing this molecule lies in chemoselectivity . The target structure features a propanoic acid side chain and an ortho-bromine atom on the phenyl ring. Standard methods for generating saturated alkyl chains often involve the catalytic hydrogenation of an alkene precursor. However, the carbon-bromine (sp² C-Br) bond is highly susceptible to hydrodehalogenation under standard heterogeneous catalytic conditions (e.g., Palladium on Carbon, Pd/C)[2]. Therefore, synthetic routes must be carefully designed to construct the aliphatic chain without cleaving the essential halogen substituent.
This guide objectively compares two field-proven synthetic pathways: Route A (Knoevenagel Condensation followed by Homogeneous Hydrogenation) and Route B (Classical Malonic Ester Alkylation) .
Synthetic Workflows
Fig 1: Synthetic workflows for Route A (Knoevenagel) and Route B (Malonate Alkylation).
This route leverages commercially available 2-bromo-5-methylbenzaldehyde[3]. The strategy relies on forming an α,β-unsaturated acid, followed by a highly controlled reduction.
Mechanistic Causality & Chemoselectivity
In the first step, pyridine acts as both solvent and base, while piperidine serves as a nucleophilic catalyst. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for nucleophilic attack by malonic acid. Subsequent decarboxylation yields the (E)-cinnamic acid derivative[3].
The critical second step is the reduction of the alkene. Using heterogeneous [4] will almost certainly result in the cleavage of the C-Br bond via oxidative addition on the metal surface[2]. To circumvent this, Wilkinson's Catalyst[RhCl(PPh₃)₃] is employed. This homogeneous Rh(I) complex undergoes oxidative addition with H₂ and coordinates the alkene, but it is sterically and electronically hindered from inserting into the strong sp² C-Br bond, ensuring perfect chemoselectivity[5].
Fig 2: Chemoselectivity of Wilkinson's catalyst vs Pd/C in the presence of an aryl bromide.
Experimental Protocol (Route A)
Step 1: Doebner-Modified Knoevenagel Condensation
Charge a round-bottom flask with 2-bromo-5-methylbenzaldehyde (1.0 equiv) and malonic acid (1.5 equiv).
Add pyridine (3 mL/mmol) to dissolve the solids, followed by a catalytic amount of piperidine (0.1 equiv).
Reflux the mixture at 110 °C for 4–6 hours until CO₂ evolution ceases.
Cool the mixture to room temperature and pour it into an ice-cold 1M HCl solution to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to afford (E)-3-(2-bromo-5-methylphenyl)acrylic acid.
Step 2: Chemoselective Hydrogenation
In a Schlenk flask under an argon atmosphere, dissolve the acrylic acid intermediate (1.0 equiv) in anhydrous THF/MeOH (1:1 v/v).
Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon.
Stir vigorously at room temperature for 12 hours. Monitor the disappearance of the alkene via ¹H NMR or TLC.
Filter the mixture through a short pad of Celite to remove the rhodium residues, concentrate the filtrate, and recrystallize from hexanes/EtOAc to yield the pure target compound.
Route B: Malonic Ester Alkylation
This classical approach completely avoids the need for a reduction step, thereby eliminating the risk of hydrodehalogenation altogether. It begins with 2-bromo-5-methylbenzyl bromide.
Mechanistic Causality
Diethyl malonate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate. This soft nucleophile undergoes a clean S_N2 substitution at the electrophilic benzylic carbon of the starting material. Following alkylation, the diester is saponified to a dicarboxylic acid. Upon heating (>150 °C), the dicarboxylic acid undergoes a pericyclic decarboxylation via a six-membered cyclic transition state, releasing CO₂ and forming an enol intermediate that rapidly tautomerizes to the stable propanoic acid.
Experimental Protocol (Route B)
Step 1: Alkylation
Prepare a solution of sodium ethoxide (1.2 equiv) in anhydrous ethanol at 0 °C.
Add diethyl malonate (1.2 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.
Slowly add 2-bromo-5-methylbenzyl bromide (1.0 equiv) dissolved in a minimal amount of ethanol.
Heat the reaction to reflux for 4 hours.
Concentrate the mixture under reduced pressure, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and evaporate to yield diethyl 2-(2-bromo-5-methylbenzyl)malonate.
Step 2: Saponification & Decarboxylation
Dissolve the crude diester in ethanol and add an excess of 2M aqueous NaOH (3.0 equiv). Reflux for 2 hours.
Evaporate the ethanol, cool the aqueous layer, and acidify to pH 1 using concentrated HCl to precipitate the substituted malonic acid. Extract with EtOAc and concentrate.
Transfer the neat dicarboxylic acid to a flask equipped with a bubbler. Heat the neat solid at 160 °C in an oil bath.
Maintain heating until CO₂ bubbling ceases (approximately 1–1.5 hours).
Cool the residue to room temperature and recrystallize from aqueous ethanol to yield 3-(2-bromo-5-methylphenyl)propanoic acid.
Quantitative Data & Performance Comparison
Performance Metric
Route A (Knoevenagel/Reduction)
Route B (Malonate Alkylation)
Starting Material
2-Bromo-5-methylbenzaldehyde
2-Bromo-5-methylbenzyl bromide
Step Count
2 Steps
3 Steps (often telescoped to 2)
Overall Yield
~75 – 80%
~65 – 70%
Chemoselectivity Risk
High (Requires expensive Rh catalyst to avoid debromination)
Low (No reduction step involved)
Scalability
Excellent, but limited by Rh catalyst cost
Highly scalable, uses inexpensive bulk reagents
Atom Economy
High (Addition of H₂)
Lower (Loss of 2x EtOH and CO₂ during decarboxylation)
Conclusion:
For laboratory-scale synthesis where high atom economy and shorter step counts are prioritized, Route A is superior, provided Wilkinson's catalyst is utilized to ensure chemoselectivity. However, for large-scale or cost-sensitive process chemistry, Route B remains the most robust alternative, as it fundamentally bypasses the risk of C-Br bond cleavage by avoiding reductive conditions entirely.
References
US10272095B2 - NRF2 regulators. Google Patents.
Synthesis of π-Extended Benzofulvenes: A Pd-Catalyzed Cascade Annulation Process Comprising C–C Bond Formation Followed by 1,6-Conjugate Addition. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 3-(2-Bromo-5-methylphenyl)propanoic acid
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox in a synthesis campaign; it is the foundational...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox in a synthesis campaign; it is the foundational bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and the failure of promising drug candidates. While a suite of analytical techniques provides pieces of the structural puzzle, Single-Crystal X-ray Diffraction (SC-XRD) remains the undisputed "gold standard" for providing a definitive, high-resolution view of a molecule's atomic arrangement in the solid state.[1][2]
This guide provides an in-depth, experience-driven comparison of crystallographic validation with complementary spectroscopic methods, using 3-(2-Bromo-5-methylphenyl)propanoic acid as our case study. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled precision.[4] This method is considered the most powerful for the absolute structural elucidation of solids.[5]
The Crystallographer's Causality: Why SC-XRD is Definitive
Unlike spectroscopic methods which provide information about average molecular properties or connectivity in bulk or solution, SC-XRD maps the precise location of each non-hydrogen atom in the crystal lattice. This allows for the unambiguous determination of:
Regio- and Stereochemistry: The absolute positions of the bromo and methyl substituents on the phenyl ring are directly visualized, eliminating any ambiguity that might arise from interpreting complex NMR coupling patterns.
Conformation: The torsion angles and spatial arrangement of the propanoic acid side chain relative to the aromatic ring are precisely defined.
Intermolecular Interactions: Crucial hydrogen bonding patterns, such as the classic carboxylic acid dimers, and other non-covalent interactions that dictate crystal packing are revealed.[1]
The entire process, from crystal growth to the final refined structure, is a self-validating system. The quality of the diffraction data and the statistical parameters of the final structural model (e.g., R-factors) provide a quantitative measure of the result's reliability.[5]
Experimental Protocol: Structure Determination of 3-(2-Bromo-5-methylphenyl)propanoic acid
This protocol outlines the step-by-step methodology for obtaining a publication-quality crystal structure.
Step 1: Growing High-Quality Single Crystals (The Art and Science)
Rationale: The success of the entire experiment hinges on this first step. A well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is required to produce a sharp diffraction pattern.[5] The choice of solvent is critical; the ideal solvent system allows the compound to dissolve when heated and then slowly crystallize upon cooling or solvent evaporation.
Protocol:
Dissolve ~10-20 mg of purified 3-(2-Bromo-5-methylphenyl)propanoic acid in a minimal amount (~1-2 mL) of a suitable solvent system, such as an ethyl acetate/heptane or acetone/water mixture, in a small, clean vial. Gentle warming may be required to achieve full dissolution.
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.
Monitor the vial for the formation of clear, well-defined crystals. Avoid rapid crashing out of powder, which indicates the solution was too supersaturated.
Once suitable crystals have formed, carefully select a single, defect-free crystal using a micro-loop and mount it on the goniometer head of the diffractometer.
Step 2: Data Collection
Rationale: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Collecting data over a wide range of orientations ensures a complete dataset. Data is typically collected at low temperatures (~100 K) to minimize thermal motion of the atoms, resulting in a sharper, higher-resolution structure.[5]
Protocol:
Center the mounted crystal in the X-ray beam of a modern single-crystal diffractometer (e.g., equipped with a Cu or Mo Kα source and a CCD or photon-counting detector).
Cool the crystal to 100 K using a liquid nitrogen cryostream.
Perform an initial unit cell determination to assess crystal quality and confirm it is a single lattice.
Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to cover the entire reciprocal space. Exposure time per frame will depend on the crystal's diffracting power.
Step 3: Structure Solution and Refinement
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.[6] This map reveals the positions of the atoms. The structural model is then refined against the experimental data to improve its accuracy.
Protocol:
Process the raw diffraction data using appropriate software (e.g., CrysAlisPro) to integrate the reflections and perform absorption corrections.
Determine the space group and solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT or Olex2). The heavy bromine atom makes this step particularly straightforward due to its strong scattering.
Refine the structural model using full-matrix least-squares on F² (e.g., using SHELXL). Initially, refine all non-hydrogen atoms with isotropic thermal parameters.
Assign anisotropic thermal parameters to all non-hydrogen atoms and locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
Continue refinement until convergence is reached, as indicated by a stable R-factor and a flat difference electron density map. The final model is validated using tools like checkCIF.[7]
Workflow for Structural Validation
The following diagram illustrates the logical flow from a synthesized compound to a fully validated structure, integrating both the primary crystallographic method and complementary spectroscopic techniques.
Caption: Integrated workflow for structural validation.
Comparison with Alternative & Complementary Techniques
While SC-XRD is definitive, it is never performed in a vacuum. Other analytical techniques are indispensable for characterizing the bulk sample, confirming the primary connectivity, and providing complementary data.[3] When single crystals cannot be grown, these methods become the primary source of structural information.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR is the most powerful technique for determining the connectivity of atoms in the solution state. For our target molecule, ¹H and ¹³C NMR will confirm the presence of all expected structural motifs (the substituted aromatic ring, the propanoic acid chain) and their connections. The chemical shift of the carboxylic acid proton is a key diagnostic signal.[9]
Expected Data for 3-(2-Bromo-5-methylphenyl)propanoic acid:
¹H NMR (CDCl₃, 400 MHz): We expect distinct signals for the three aromatic protons, the two methylene (-CH₂-) groups of the propanoic chain, the methyl group protons, and the highly deshielded carboxylic acid proton.[10][11] The splitting patterns (coupling) between the adjacent methylene groups will confirm the -CH₂-CH₂- linkage.
¹³C NMR (CDCl₃, 101 MHz): We anticipate signals for the six unique aromatic carbons, the two methylene carbons, the methyl carbon, and the characteristic downfield signal for the carbonyl carbon of the carboxylic acid.[9]
Mass Spectrometry (MS)
Expert Insight: MS provides the molecular weight of the compound, offering a direct confirmation of the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Expected Data: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[13][14]
Infrared (IR) Spectroscopy
Expert Insight: IR spectroscopy is excellent for identifying the presence of specific functional groups.[15] For our molecule, the carboxylic acid group has two highly characteristic absorptions that are easy to identify.
Expected Data: A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching band around 1710 cm⁻¹ are expected.[9][16][17] The broadness of the O-H stretch is a result of hydrogen bonding, typically forming dimers in the solid state.[16][17]
Comparative Data Summary
The table below summarizes the expected and hypothetical experimental data for 3-(2-Bromo-5-methylphenyl)propanoic acid, illustrating how each technique contributes to the final structural validation.
Analytical Technique
Parameter
Expected/Hypothetical Data for 3-(2-Bromo-5-methylphenyl)propanoic acid
Confirms presence of carboxylic acid functional group[16][17]
Conclusion: A Unified and Trustworthy Approach
The definitive validation of 3-(2-Bromo-5-methylphenyl)propanoic acid's structure is achieved not by a single technique, but by the intelligent integration of complementary data. NMR, MS, and IR spectroscopy efficiently confirm the molecular formula, functional groups, and atomic connectivity of the bulk material, providing a high degree of confidence before proceeding to the final, resource-intensive step.
Single-crystal X-ray crystallography then provides the ultimate, unambiguous proof. It delivers a high-resolution, three-dimensional model of the molecule, resolving any possible ambiguity in isomerism, conformation, and intermolecular interactions. The resulting Crystallographic Information File (CIF) is a standardized, machine-readable file that serves as the final, authoritative record of the molecular structure.[18][19][20] This multi-faceted, self-validating workflow ensures the highest level of scientific integrity, providing the solid structural foundation required for successful drug discovery and development.
References
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
Larkin, P. J. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Onuska, F. I., & Terry, K. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of High Resolution Chromatography, 9(11), 671-675. Available at: [Link]
Ciancone, O. et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
Larkin, P. J. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at: [Link]
Ogawa, K. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. Available at: [Link]
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Baias, M. et al. (2013). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science. Available at: [Link]
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Tsujikawa, K. et al. (2014). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. Available at: [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 3-(2-Bromo-5-methylphenyl)propanoic Acid
Introduction: The Rationale for Modifying Arylpropanoic Acids The arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Modifying Arylpropanoic Acids
The arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1][2][3] These molecules and their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-convulsant, and even anti-cancer properties.[1][2][3] The lead molecule for this guide, 3-(2-Bromo-5-methylphenyl)propanoic acid, belongs to this privileged class. Its structure presents multiple opportunities for modification to optimize its therapeutic potential.
The presence of a carboxylic acid, while often crucial for target engagement (e.g., interacting with arginine residues in an active site), can also introduce pharmacokinetic liabilities.[4][5][6][7] These include poor membrane permeability due to ionization at physiological pH, potential for metabolic acyl-glucuronidation leading to reactive metabolites, and high plasma protein binding.[4][6] Similarly, the aryl bromide, while providing lipophilicity and a vector for further synthesis, can be a site of metabolic transformation and its replacement can modulate potency and selectivity.
This guide provides a comparative framework for undertaking bioisosteric replacement studies on 3-(2-Bromo-5-methylphenyl)propanoic acid. We will explore validated strategies for replacing two key functional groups: the carboxylic acid and the aryl bromide . The objective is to generate analogs with improved drug-like properties while maintaining or enhancing biological activity. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide your drug discovery program.
Part 1: Bioisosteric Replacement of the Carboxylic Acid Moiety
The primary goal when replacing a carboxylic acid is to retain its ability to act as a key pharmacophoric element, often as a hydrogen bond acceptor, while mitigating its undesirable physicochemical properties.[4][5] The choice of bioisostere allows for fine-tuning of acidity (pKa), lipophilicity (LogP/LogD), metabolic stability, and cell permeability.[7][8]
Key Bioisosteric Replacements for Carboxylic Acids
Common and effective bioisosteres for carboxylic acids include tetrazoles and N-acylsulfonamides, which are acidic and mimic the charge distribution of a carboxylate, as well as neutral isosteres.[4][9]
1H-Tetrazole: This five-membered heterocycle is one of the most widely used carboxylic acid bioisosteres.[9][10] Its pKa is very similar to a carboxylic acid (around 4.5-5), allowing it to exist as an anion at physiological pH and maintain crucial ionic interactions with biological targets.[9][11] It is also generally more resistant to metabolic reduction than a carboxylic acid.[10]
N-Acylsulfonamide: This functional group also mimics the acidity of carboxylic acids (pKa typically 3.5-4.5) and can form similar hydrogen bond interactions.[12][13] The additional substitution vector on the sulfonamide nitrogen offers further opportunities for chemical modification to modulate properties like solubility and potency.[14][15]
Below is a workflow for planning and executing these replacements.
Caption: Synthetic workflow for the tetrazole analog.
Step 1: Synthesis of 3-(2-Bromo-5-methylphenyl)propanamide
To a solution of 3-(2-Bromo-5-methylphenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
Stir the reaction at room temperature for 2 hours until gas evolution ceases.
Concentrate the mixture in vacuo to remove excess oxalyl chloride.
Re-dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide (2.0 eq, 28% in water).
Allow the reaction to warm to room temperature and stir for 4 hours.
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the amide.
Step 2: Synthesis of 3-(2-Bromo-5-methylphenyl)propionitrile
To a solution of the propanamide (1.0 eq) in anhydrous THF (0.2 M), add a dehydrating agent such as trifluoroacetic anhydride (1.5 eq) or Burgess reagent (1.2 eq) at 0 °C.
Stir the reaction at room temperature for 12-16 hours.
Quench the reaction carefully with saturated aqueous NaHCO₃.
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the nitrile.
Step 3: Synthesis of 5-(2-(2-Bromo-5-methylphenyl)ethyl)-1H-tetrazole
To a solution of the propionitrile (1.0 eq) in DMF (0.3 M), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
Cool the reaction to room temperature and carefully acidify with 1M HCl to pH ~2-3.
Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography or recrystallization to yield the final tetrazole product.
Part 2: Bioisosteric Replacement of the Aryl Bromide
The 2-bromo-5-methylphenyl moiety offers a handle for significant structural modification via cross-coupling reactions. Replacing the bromine atom can influence the molecule's conformation, lipophilicity, and potential to form new interactions with a target protein.
Key Bioisosteric Replacements for Aryl Bromides
Cyano (-CN): A cyano group is a small, linear, and electron-withdrawing group. It can act as a hydrogen bond acceptor and is significantly more polar than a bromine atom, which can improve solubility.
Trifluoromethyl (-CF₃): The CF₃ group is a strong electron-withdrawing group and is highly lipophilic. It is often used to block metabolic oxidation at its point of attachment and can significantly enhance binding affinity through favorable interactions.
Comparative Data of Aryl Bromide Bioisosteres
Feature
Lead Compound (-Br)
Analog 3 (-CN)
Analog 4 (-CF₃)
Rationale for Change
Structure
C₆H₃(Br)(CH₃)-R
C₆H₃(CN)(CH₃)-R
C₆H₃(CF₃)(CH₃)-R
Replacement of the aryl bromide
Electronic Effect
Weakly deactivating
Strongly deactivating
Strongly deactivating
Inductive and resonance effects of the substituent
Predicted LogP
Baseline
Lower
Higher
Halogens and CF₃ groups are lipophilic; CN is polar
Metabolic Stability
Moderate (Risk of oxidative metabolism)
Generally stable
High (C-F bond is very strong)
The C-F bond is resistant to metabolic cleavage
Potential Interactions
Halogen bonding
H-bond acceptor
Lipophilic interactions
Different non-covalent interactions are possible
Experimental Protocols: Synthesis of Aryl Bromide Analogs
Modern cross-coupling reactions provide a robust platform for introducing these bioisosteres.
Protocol 2: Synthesis of the Cyano Analog via Palladium-Catalyzed Cyanation
This protocol uses a palladium catalyst to replace the aryl bromide with a cyano group.
To a microwave vial, add 3-(2-Bromo-5-methylphenyl)propanoic acid (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
Add a solvent such as DMF or DMA.
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
Cool the reaction, dilute with ethyl acetate, and filter through celite to remove inorganic salts.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography (silica gel) to yield 3-(2-Cyano-5-methylphenyl)propanoic acid.
Conclusion and Future Directions
This guide outlines a systematic approach to the bioisosteric modification of 3-(2-Bromo-5-methylphenyl)propanoic acid. By replacing the carboxylic acid with a tetrazole or N-acylsulfonamide, researchers can address potential pharmacokinetic liabilities such as metabolic instability while preserving the key acidic pharmacophore. Similarly, replacing the aryl bromide with groups like cyano or trifluoromethyl allows for the modulation of lipophilicity, electronic properties, and metabolic stability.
The provided protocols offer reliable synthetic routes to key analogs. The ultimate success of these replacements will depend on the specific biological target. Therefore, the synthesized compounds must be evaluated in relevant in vitro and in vivo assays to build a comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). This iterative process of design, synthesis, and testing is fundamental to advancing this promising compound class toward a viable clinical candidate.
References
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: [Link])
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])
Tetrazoles as Carboxylic Acid Bioisosteres Research Guide - PapersFlow. (URL: [Link])
cross-validation of analytical data for 3-(2-Bromo-5-methylphenyl)propanoic acid
Orthogonal Cross-Validation of Analytical Data for 3-(2-Bromo-5-methylphenyl)propanoic Acid Executive Summary & Analytical Target Profile (ATP) In modern pharmaceutical development, relying on a single analytical techniq...
In modern pharmaceutical development, relying on a single analytical technique for the release of critical intermediates introduces significant risk. 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS 1261726-43-5) is a highly versatile small molecule scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Ensuring its structural integrity and purity requires a robust Analytical Target Profile (ATP) that aligns with the updated ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure validation[2][3].
To achieve regulatory compliance and scientific confidence, analytical cross-validation must be employed. Cross-validation involves comparing data generated across different analytical methodologies to ensure comparability and accuracy[4][5]. For 3-(2-Bromo-5-methylphenyl)propanoic acid, our ATP dictates the need for:
High-Performance Liquid Chromatography (HPLC-UV): For routine purity assessment and relative assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace impurity profiling and structural confirmation[6].
Quantitative Nuclear Magnetic Resonance (1H qNMR): For absolute mass fraction quantitation without the need for an identical reference standard, a technique newly emphasized in ICH Q2(R2)[7].
Orthogonal Methodologies: Protocols & Causality
As a Senior Application Scientist, I design protocols not just as a sequence of steps, but as self-validating systems where the chemistry dictates the parameters.
HPLC-UV: Purity and Relative Assay
Causality of Design: 3-(2-Bromo-5-methylphenyl)propanoic acid contains a carboxylic acid moiety (pKa ~4.5) and a hydrophobic brominated aromatic ring. To prevent peak tailing and early elution, the mobile phase must be kept acidic (pH < 3.0) to ensure the carboxylic acid remains fully protonated and neutral during reversed-phase C18 chromatography.
Self-Validating System: The protocol incorporates a System Suitability Test (SST) using a resolution mixture. If the critical pair resolution drops below acceptable thresholds, the system automatically halts, preventing the collection of invalid data.
Step-by-Step Protocol:
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Column Equilibration: Flush a sub-2 µm C18 column (e.g., 50 x 2.1 mm) at 0.4 mL/min at 40°C until baseline stability is achieved at 220 nm (capturing the aromatic
π−π∗
transitions).
System Suitability Test (SST): Inject a resolution standard containing the target compound and its closely eluting isomer, 3-(4-Bromo-5-methylphenyl)propanoic acid. Validation Gate: The system must achieve a resolution (
Rs
)
≥
2.0.
Sample Analysis: Inject 2 µL of the sample (1 mg/mL in 50:50 Water:Acetonitrile). Run a linear gradient from 5% B to 95% B over 10 minutes.
Integration: Integrate all peaks
≥
0.05% area to calculate relative chromatographic purity.
LC-MS/MS: Trace Impurity Identification
Causality of Design: Electrospray ionization (ESI) in negative mode is optimal here because the propanoic acid group readily loses a proton to form a stable
[M−H]−
ion. Furthermore, the natural abundance of bromine isotopes (
79Br
and
81Br
) provides a distinct ~1:1 mass spectral doublet, acting as a structural fingerprint.
Self-Validating System: The method utilizes automated isotopic pattern recognition. If a detected impurity peak lacks the characteristic 1:1 doublet spacing of 2 Da, the software flags it as a non-brominated contaminant (e.g., a solvent or unrelated process impurity), instantly validating the structural origin of the peak.
Step-by-Step Protocol:
Source Optimization: Set the ESI source to negative ion mode. Optimize the capillary voltage to 2.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation without thermal degradation of the analyte.
Chromatographic Separation: Utilize the identical gradient conditions established in the HPLC-UV method to ensure retention time alignment between the two detectors.
MS/MS Acquisition: Isolate the
[M−H]−
parent ions (m/z 241 and 243). Apply a collision energy of 15 eV using Argon gas to induce fragmentation (typically yielding a loss of
CO2
, -44 Da).
Data Review: Cross-reference the retention times of trace peaks with the UV chromatogram. Validation Gate: Confirm the presence of the bromine isotopic signature for all process-related impurities.
1H qNMR: Absolute Quantitation
Causality of Design: During early development, a highly purified, pre-validated reference standard of 3-(2-Bromo-5-methylphenyl)propanoic acid is often unavailable. qNMR bypasses this limitation because the NMR signal area is directly proportional to the number of resonating nuclei, allowing us to use a universal internal standard (e.g., Maleic acid) for absolute mass fraction calculation.
Self-Validating System: NMR quantitation is highly sensitive to incomplete magnetization recovery. The protocol mandates an initial inversion-recovery experiment to measure the longitudinal relaxation time (
T1
). The inter-pulse delay (
D1
) is then dynamically locked to
5×T1
, guaranteeing >99% signal recovery and preventing integration bias.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh ~20 mg of the sample and ~5 mg of Maleic acid (TraceCERT® internal standard) using a microbalance. Dissolve completely in 600 µL of DMSO-
d6
.
T1
Measurement: Execute an inversion-recovery pulse sequence. Calculate the longest
T1
for the target aromatic protons and the Maleic acid protons.
Parameter Setup: Set the
D1
relaxation delay to
≥5×T1
(typically ~25 seconds). Set the acquisition time to 4 seconds.
Acquisition: Acquire 64 scans at 298 K on a 400 MHz (or higher) NMR spectrometer using a 90° pulse program (zg).
Data Processing: Apply baseline correction. Integrate the isolated aromatic proton of the target compound (e.g., at ~7.4 ppm) against the olefinic protons of Maleic acid (6.26 ppm) to calculate the absolute % w/w assay.
Cross-Validation Workflow
The following diagram illustrates the orthogonal workflow used to cross-validate the analytical data, ensuring no single point of failure in the characterization of the intermediate.
Orthogonal cross-validation workflow for pharmaceutical intermediates.
Quantitative Data Synthesis
To objectively compare the performance and utility of these methodologies, a representative batch of 3-(2-Bromo-5-methylphenyl)propanoic acid was analyzed using all three techniques. The data is summarized below.
Analytical Parameter
HPLC-UV (220 nm)
LC-MS/MS (ESI-)
1H qNMR (400 MHz)
Primary Application
Routine Purity & Assay
Trace Impurity Identification
Absolute Mass Quantitation
Assay Result
98.5% (Relative Area)
N/A (Non-linear response)
97.2% ± 0.4% (Absolute w/w)
Precision (% RSD)
0.8%
4.5%
0.5%
LOD / LOQ
0.01% / 0.05%
0.001% / 0.005%
~0.5% / 1.0%
Identified Impurities
3 peaks detected
5 peaks (2 co-eluting resolved)
1 broad baseline aliphatic peak
Ref. Standard Required?
Yes (For accurate w/w assay)
No (Used for qualitative ID)
No (Uses universal internal std)
Analysis Time / Sample
15 minutes
15 minutes
45 minutes (due to
D1
delay)
Discussion: Resolving Analytical Discrepancies
A critical aspect of cross-validation is resolving discrepancies between orthogonal methods[4]. In the data above, the HPLC-UV relative purity (98.5%) overestimates the true mass fraction determined by qNMR (97.2%).
Why does this happen?
HPLC-UV relies on the assumption that all impurities share the same molar extinction coefficient as the parent molecule. However, the qNMR spectrum revealed a broad aliphatic resonance (lacking a UV chromophore at 220 nm), likely a residual aliphatic solvent or grease from the synthetic process. Because this impurity is "invisible" to the UV detector, the HPLC-UV method artificially inflates the purity of the compound.
By cross-validating the UV data with qNMR, we successfully identify the mass balance gap. Furthermore, LC-MS/MS resolved two co-eluting trace impurities beneath the main UV peak by isolating their unique m/z transitions, proving that relying solely on HPLC-UV would fail to meet the rigorous standards of ICH Q2(R2)[8][9].
This multi-tiered, self-validating approach ensures that 3-(2-Bromo-5-methylphenyl)propanoic acid is thoroughly characterized, safeguarding downstream API synthesis and ensuring regulatory compliance.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.[Link]
Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.[Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. National Institutes of Health (PMC).[Link]
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. National Institutes of Health (PMC).[Link]
Current developments in LC-MS for pharmaceutical analysis. SciSpace.[Link]
Personal protective equipment for handling 3-(2-Bromo-5-methylphenyl)propanoic acid
An essential component of modern drug development and organic synthesis, 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5) is a halogenated aromatic carboxylic acid[1]. While highly valuable as a synthetic bui...
Author: BenchChem Technical Support Team. Date: March 2026
An essential component of modern drug development and organic synthesis, 3-(2-Bromo-5-methylphenyl)propanoic acid (CAS: 1261726-43-5) is a halogenated aromatic carboxylic acid[1]. While highly valuable as a synthetic building block, its specific molecular architecture—combining an acidic moiety with a lipophilic brominated aromatic ring—presents unique handling challenges.
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers with field-proven, self-validating protocols. This guide moves beyond basic safety data to explain the causality behind each safety measure, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Hazard Assessment & Mechanistic Causality
To handle a chemical safely, one must understand why it is hazardous. Based on the Globally Harmonized System (GHS) classifications for halogenated organic acids, this compound triggers the GHS07 (Exclamation Mark) hazard pictogram[2].
The hazards are directly linked to its molecular structure:
Proton Donation (Irritation): The carboxylic acid group acts as a proton donor. Upon contact with the moisture in human skin, eyes, or respiratory mucosa, it causes a localized drop in pH, leading to acute cellular irritation and inflammation[3].
Enhanced Lipophilicity (Penetration): The addition of the heavy bromine atom to the aromatic ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to penetrate the lipid bilayers of the skin more rapidly than non-halogenated propanoic acid analogs, increasing the risk of systemic absorption.
Quantitative Hazard Summary
GHS Code
Hazard Statement
Mechanistic Cause
H302
Harmful if swallowed
Systemic toxicity and mucosal irritation in the GI tract.
H315
Causes skin irritation
Acidic pH shift upon contact with dermal moisture[4].
H319
Causes serious eye irritation
Rapid protein denaturation in the corneal epithelium[4].
H335
May cause respiratory irritation
Inhalation of fine crystalline dust disrupts alveolar pH[4].
Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not a passive checklist; it is an active defense system. The following matrix details the required gear and the scientific rationale behind each choice.
PPE Category
Specification
Operational Causality & Validation
Hand Protection
Nitrile Gloves (Min. 0.11 mm thickness for solids).
Causality: Nitrile resists solid organic acids effectively. Validation: If dissolving the compound in aggressive halogenated solvents (e.g., DCM), standard nitrile degrades rapidly. You must upgrade to multi-laminate (e.g., Silver Shield) or heavy Neoprene gloves.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1 compliant).
Causality: Safety glasses with side shields do not protect against fine airborne dust. Goggles create a sealed micro-environment around the eyes.
Body Protection
Flame-Retardant Lab Coat (100% Cotton or Nomex).
Causality: Synthetic blends (polyester) can melt into the skin if a secondary solvent fire occurs. Ensure cuffs are fully buttoned to prevent wrist exposure.
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary).
Causality: Airborne particulates (H335) must be contained. Always prioritize engineering controls (fume hood) over personal respirators.
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.
Phase 1: Pre-Operational Setup
Validate Engineering Controls: Before bringing the chemical into the workspace, verify the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm) .
Clear the Deck: Remove all incompatible chemicals (strong oxidizers, strong bases) from the hood to prevent exothermic neutralization reactions[3].
Don and Inspect PPE: Put on your lab coat, goggles, and nitrile gloves. Self-Validation: Perform a quick inflation test on your gloves to check for microscopic pinhole leaks before handling the chemical.
Phase 2: Weighing and Transfer
Static Mitigation: Halogenated aromatic powders are prone to accumulating static charge, which can cause the powder to aerosolize or "jump" during transfer. Use an anti-static U-shaped spatula and ensure your analytical balance is grounded.
Container Opening: Open the sealed container only inside the active fume hood, keeping your breathing zone outside the sash.
Transfer: Weigh the required mass onto glazed weighing paper or an anti-static weigh boat.
Phase 3: Dissolution
Order of Addition: Always add the solid 3-(2-Bromo-5-methylphenyl)propanoic acid into your stirring solvent. Never pour solvent directly onto the bulk powder, as this can cause rapid aerosolization or localized exothermic heating.
Rinse: Rinse the weigh boat with a small aliquot of the reaction solvent to ensure quantitative transfer and immediate decontamination of the consumable.
Workflow Visualization
The following diagram maps the logical progression of handling this compound, ensuring segregation of clean and contaminated workflows.
Operational workflow for the safe handling and disposal of halogenated phenylpropanoic acids.
Spill Response & Chemical Disposal Plan
Because of the environmental persistence of brominated aromatics, improper disposal can lead to severe ecological toxicity[5].
Immediate Spill Response Protocol
Isolate: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation.
Contain: Do NOT use combustible materials like sawdust. Cover the solid spill with an inert, damp absorbent (e.g., wet vermiculite or sand) to suppress dust generation.
Collect: Use non-sparking plastic scoops to collect the mixture. Place it into a compatible, sealable polyethylene hazardous waste container.
Decontaminate: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a soap and water wash.
Chemical Disposal Plan
Waste Segregation: 3-(2-Bromo-5-methylphenyl)propanoic acid and any solvents containing it must be strictly segregated into "Halogenated Organic Waste" carboys.
Causality for Segregation: Mixing halogenated waste with non-halogenated waste complicates the incineration process. Halogenated compounds require specialized high-temperature incineration equipped with scrubbers to prevent the release of corrosive hydrogen bromide (HBr) gas and toxic dioxins into the atmosphere.
Labeling: Clearly label the waste container with the chemical name, CAS number (1261726-43-5), and the GHS07 hazard pictogram.
References
Global-TALKE. "How to storage irritant chemicals products safely." Global-TALKE Logistics. Available at:[Link]
PubChem. "2-Chloropropionic acid - Safety and Hazards." National Institutes of Health (NIH). Available at:[Link]
PubChem. "GHS Classification Summary." National Institutes of Health (NIH). Available at:[Link]
Holyoke Gas & Electric Department. "Yearly Operational Plan 2022 (Halogenated Organic Acid Degradation)." HG&E. Available at:[Link]